N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Beschreibung
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Eigenschaften
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-10-14(18)8-9-15(11)23-12(2)16(21)19-20-17(22)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSFVLZLJDCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide: A Mechanistic and Practical Guide
This technical guide provides an in-depth exploration of the synthesis mechanism for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, a molecule of interest within the broader class of benzohydrazide derivatives known for their diverse biological activities.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed narrative on the synthetic pathway, the rationale behind procedural choices, and comprehensive experimental protocols.
Introduction: The Significance of the Benzohydrazide Scaffold
Benzohydrazide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4][5] The unique structural motif of the hydrazide group (-CONHNH-) allows for versatile chemical modifications, making it a privileged scaffold in the design of novel therapeutic agents. The target molecule, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, combines the benzohydrazide core with a substituted phenoxypropanoic acid moiety, a feature often associated with herbicidal and plant growth-regulating activities.[6] Understanding the nuances of its synthesis is critical for further investigation into its potential applications.
A Two-Stage Synthetic Strategy
The most logical and efficient synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is achieved through a two-stage process. This strategy involves the initial preparation of a reactive derivative of 2-(4-chloro-2-methylphenoxy)propanoic acid, followed by its reaction with benzohydrazide. This approach ensures high yields and minimizes the formation of side products.
Overall Synthetic Workflow:
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of the Precursor - 2-(4-chloro-2-methylphenoxy)propanoic acid
The journey begins with the synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid, a well-known herbicide commonly referred to as Mecoprop (MCPP).[7] The classical approach to this synthesis is the Williamson ether synthesis.
Mechanism of 2-(4-chloro-2-methylphenoxy)propanoic acid Synthesis:
This reaction proceeds via a nucleophilic substitution mechanism.
-
Deprotonation: 4-chloro-2-methylphenol is treated with a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium 4-chloro-2-methylphenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-chloropropionate derivative.
-
Acidification: The reaction mixture is subsequently acidified to yield the final carboxylic acid product.
A patent describes the preparation of 4-chloro-2-methylphenoxyalkanoic acids by reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent in an aqueous medium.[6] Another common method involves the reaction of 4-chloro-o-cresol with a chloroalkanoic acid in a strongly alkaline medium.[6]
Stage 2: Activation of the Carboxylic Acid and Formation of the Hydrazide
Direct reaction between a carboxylic acid and a hydrazine is generally inefficient. Therefore, the carboxylic acid group of 2-(4-chloro-2-methylphenoxy)propanoic acid must first be "activated" to facilitate the nucleophilic attack by benzohydrazide. The two most common activation methods are conversion to an ester or an acyl chloride.
Pathway 2A: The Ester Route (Hydrazinolysis)
The conversion of the carboxylic acid to an ester, followed by reaction with hydrazine, is a widely used and reliable method for preparing hydrazides.[8][9][10]
Step 1: Esterification
The 2-(4-chloro-2-methylphenoxy)propanoic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of the alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[11]
Step 2: Hydrazinolysis
The resulting ester is then subjected to hydrazinolysis. This reaction involves the nucleophilic substitution of the ester's alkoxy group (-OR) by hydrazine hydrate (H₂NNH₂·H₂O).[9] The reaction is typically carried out in an alcohol solvent, such as ethanol, and may be heated under reflux to ensure completion.[1][9]
Mechanism of Hydrazinolysis:
Caption: Mechanism of hydrazinolysis.
The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alcohol as a leaving group and forming the stable hydrazide product.
Pathway 2B: The Acyl Chloride Route
An alternative and often faster method involves the conversion of the carboxylic acid to an acyl chloride.
Step 1: Formation of the Acyl Chloride
2-(4-chloro-2-methylphenoxy)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-(4-chloro-2-methylphenoxy)propanoyl chloride.
Step 2: Acylation of Benzohydrazide
The freshly prepared acyl chloride is then reacted with benzohydrazide in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[12] This reaction is typically rapid and is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride.[12]
Mechanism of Acylation:
The mechanism is a nucleophilic acyl substitution. The more nucleophilic terminal nitrogen of benzohydrazide attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the final product. Theoretical studies have suggested that benzohydrazide may exist in equilibrium with its enol form, which could be the active nucleophilic species in some acylation reactions.[13]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-chloro-2-methylphenoxy)propanoate (Esterification)
-
To a solution of 2-(4-chloro-2-methylphenoxy)propanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be used in the next step without further purification.
Protocol 2: Synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide (Hydrazinolysis)
-
Dissolve methyl 2-(4-chloro-2-methylphenoxy)propanoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.[1]
-
Reflux the mixture for 6-8 hours, monitoring by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]
Data Summary
| Parameter | Pathway 2A (Ester) | Pathway 2B (Acyl Chloride) |
| Overall Estimated Yield | 60-75% | 70-85% |
| Reaction Time | 10-14 hours | 4-6 hours |
| Reagent Handling | Safer reagents | Acyl chlorides are moisture-sensitive and corrosive |
| Purification | Typically requires recrystallization | May require column chromatography to remove impurities |
Conclusion and Future Directions
The synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a robust process that can be achieved through well-established synthetic methodologies. The choice between the ester and acyl chloride routes will depend on the desired reaction time, scale, and available laboratory facilities. The acyl chloride pathway generally offers higher yields and shorter reaction times but requires more stringent handling of reagents.
Further research should focus on the biological evaluation of this compound to explore its potential as a novel therapeutic or agrochemical agent. The synthetic protocols outlined in this guide provide a solid foundation for producing the quantities of material necessary for such investigations.
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025, July 3). MDPI. Retrieved from [Link]
- Contreras, R., et al. (2010). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Chemical Physics Letters, 488(1-3), 86-89.
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. (2015, April 28). RSC Advances. Retrieved from [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023, December 23). PMC. Retrieved from [Link]
-
How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative)? (2024, June 2). ResearchGate. Retrieved from [Link]
-
Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). PMC. Retrieved from [Link]
-
View of Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (n.d.). Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved from [Link]
- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. (n.d.). Google Patents.
-
Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. (2013, March 14). SciSpace. Retrieved from [Link]
-
Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). inglomayor. Retrieved from [Link]
-
Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of The. (2021, June 23). MDPI. Retrieved from [Link]
-
2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). Stenutz. Retrieved from [Link]
-
Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. (2019, July 1). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). Hindawi. Retrieved from [Link]
-
2-(2,4-DICHLOROPHENOXY)-N'-(2-METHYLBENZOYL)PROPANOHYDRAZIDE. (n.d.). NextSDS. Retrieved from [Link]
-
Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. (2002, December 5). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide. (2009, March 23). MDPI. Retrieved from [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. (2020, April 18). Biointerface Research in Applied Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inglomayor.cl [inglomayor.cl]
- 5. mdpi.com [mdpi.com]
- 6. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 7. 2-(4-chloro-2-methylphenoxy)propanoic acid [stenutz.eu]
- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide: Molecular Architecture, Synthesis, and Functional Dynamics
Executive Summary
The rational design of hybrid agrochemicals and pharmaceuticals often involves the fusion of distinct pharmacophores to achieve dual-action efficacy or controlled-release profiles. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a highly specialized bis-acylhydrazine (diacylhydrazine) derivative. It structurally bridges the aryloxyalkanoic acid moiety of the widely used auxin-mimicking herbicide Mecoprop (MCPP) with a benzohydrazide core.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical properties, 3D structural dynamics, and the self-validating synthetic workflows required to isolate and characterize this molecule. Furthermore, we will explore its mechanistic potential as both a pro-herbicide and an ecdysone receptor agonist .
Molecular Architecture & Physicochemical Profiling
Understanding the precise molecular weight and elemental composition is the first critical step in mass spectrometry (LC-MS) calibration and synthetic yield calculations. The compound possesses the chemical formula C₁₇H₁₇ClN₂O₃ .
Quantitative Molecular Data
The following table summarizes the exact atomic contributions to the molecular weight, essential for high-resolution mass spectrometry (HRMS) isotopic pattern matching.
| Element | Atom Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 17 | 12.011 | 204.187 | 61.36% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 5.15% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 10.65% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 8.42% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 14.42% |
| Total Molecular Weight | 40 | - | 332.784 g/mol | 100.00% |
Note: The monoisotopic exact mass is calculated at 332.0928 Da , which should be used as the target m/z for [M+H]⁺ (333.1006 Da) in positive electrospray ionization (ESI+).
3D Structure & Stereochemistry
The 3D conformation of this molecule is governed by three critical structural features:
-
The Chiral Center: The alpha-carbon of the propanoyl group is chiral. While industrial mecoprop is often a racemic mixture, its biological activity as an auxin mimic resides almost exclusively in the (R)-(+)-enantiomer (Mecoprop-P) . If synthesized from enantiopure Mecoprop-P, the resulting benzohydrazide retains this stereocenter, projecting the bulky 4-chloro-2-methylphenoxy group out of the primary amide plane.
-
Diacylhydrazine Conformational Isomerism: The central -CO-NH-NH-CO- bridge exhibits restricted rotation due to the partial double-bond character of the C-N amide bonds. In the solid state, diacylhydrazines typically adopt a trans, trans conformation. This minimizes steric repulsion between the aryl and aryloxyalkyl groups while maximizing intermolecular hydrogen bonding networks via the two N-H donors and two C=O acceptors.
-
Ether Linkage Flexibility: The ether oxygen (Ar-O-CH-) provides a flexible hinge, allowing the molecule to fold into a U-shaped conformation. This folding is a prerequisite for docking into deep hydrophobic receptor pockets, such as the ecdysone receptor (EcR) .
Mechanistic Pathways & Biological Relevance
The fusion of an auxin-mimic with a diacylhydrazine scaffold presents two distinct biological pathways. Diacylhydrazines (e.g., tebufenozide) are privileged scaffolds known to act as non-steroidal agonists of the insect ecdysone receptor (EcR), triggering premature and lethal molting in Lepidoptera . Conversely, the amide bonds can undergo enzymatic cleavage in planta or in soil microbiomes, acting as a controlled-release "pro-herbicide" that liberates active mecoprop to induce uncontrolled plant growth .
Proposed dual-action metabolic and signaling pathways for the hybrid diacylhydrazine compound.
Synthesis & Self-Validating Experimental Protocol
To ensure high purity and yield, the synthesis is executed via a two-step nucleophilic acyl substitution workflow. We first activate the chemically stable carboxylic acid of mecoprop into a highly reactive acyl chloride, followed by condensation with benzohydrazide.
Step-by-step synthetic workflow from mecoprop to the final diacylhydrazine derivative.
Step-by-Step Methodology
Phase 1: Activation of Mecoprop Causality: Carboxylic acids are poor electrophiles. Conversion to an acyl chloride drastically lowers the activation energy for the subsequent nucleophilic attack.
-
Setup: Charge a flame-dried 100 mL round-bottom flask with 10 mmol of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) .
-
Reagent Addition: Add 15 mL of anhydrous dichloromethane (DCM) and 3 drops of N,N-dimethylformamide (DMF) as a catalyst. Slowly add 15 mmol of thionyl chloride (SOCl₂). Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate, which accelerates chlorination.
-
Reaction: Reflux the mixture at 45°C for 2 hours under a nitrogen atmosphere.
-
In-Process Control (IPC): Quench a 10 µL aliquot in methanol and check via TLC (Hexane:EtOAc 7:3). The formation of the methyl ester (Rf ~0.8) confirms the complete consumption of the starting acid.
-
Concentration: Remove excess SOCl₂ and DCM in vacuo to yield the crude mecoprop acid chloride as a viscous yellow oil.
Phase 2: Condensation with Benzohydrazide Causality: Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger. Without TEA, the HCl byproduct would protonate the benzohydrazide, destroying its nucleophilicity and stalling the reaction.
-
Preparation: In a separate flask, dissolve 10 mmol of benzohydrazide and 15 mmol of TEA in 20 mL of anhydrous DCM. Cool the system to 0°C using an ice bath. Causality: Low temperatures control the exothermicity of the reaction and prevent unwanted di-acylation side reactions.
-
Addition: Dissolve the crude acyl chloride from Phase 1 in 10 mL of DCM. Add this solution dropwise to the benzohydrazide mixture over 30 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup (Self-Validating Purification):
-
Wash the organic layer with 1M HCl (3 x 20 mL) to remove unreacted benzohydrazide and TEA.
-
Wash with saturated NaHCO₃ (3 x 20 mL) to remove any hydrolyzed mecoprop.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Crystallization: Recrystallize the crude solid from hot ethanol/water to yield the pure N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
Analytical Characterization Workflow
To validate the structural integrity of the synthesized compound, the following analytical self-validating checks must be performed:
-
¹H NMR (400 MHz, DMSO-d₆): Look for two distinct, heavily deshielded broad singlets between δ 9.5 and 10.5 ppm. These correspond to the two N-H protons of the diacylhydrazine bridge. The disappearance of the broad carboxylic acid -OH peak (~12.5 ppm) confirms successful coupling. The chiral alpha-proton of the propanoyl group will appear as a distinct quartet around δ 4.8 ppm.
-
FT-IR Spectroscopy: The spectrum must show two sharp carbonyl (C=O) stretching bands in the amide I region (1640–1680 cm⁻¹) and N-H stretching bands around 3200–3300 cm⁻¹.
-
LC-MS (ESI+): A dominant peak at m/z 333.1 [M+H]⁺ with a characteristic 3:1 isotopic ratio (due to the single ³⁵Cl / ³⁷Cl isotope) will definitively confirm the molecular weight.
References
-
(2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid - PubChem, National Center for Biotechnology Information,[Link]
-
Mecoprop - Wikipedia, Wikipedia, [Link]
-
Molecular Evidence for a Functional Ecdysone Signaling System in Brugia malayi, PubMed Central (PMC),[Link]
-
Mecoprop - Hazardous Substance Fact Sheet, New Jersey Department of Health,[Link]
A Technical Guide to the In Vitro Biological Activity Screening of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Introduction: Unveiling the Potential of a Novel Benzohydrazide
The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a privileged structural scaffold in medicinal chemistry, recognized for conferring a vast array of biological activities to small molecules.[1] Compounds incorporating this functional group have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant agents.[2][3][4] The title compound, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, integrates this versatile benzohydrazide core with a phenoxypropanoyl side chain, a feature present in some herbicidal and medicinal compounds. This unique combination warrants a systematic and rigorous investigation of its biological potential.
This guide provides a comprehensive framework for the initial in vitro biological screening of this novel entity. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental decision. We will proceed through a logical cascade of assays, beginning with foundational antimicrobial screening, followed by antiproliferative evaluation against cancer cell lines, and concluding with an assessment of its antioxidant capacity. This structured approach ensures a thorough preliminary evaluation, paving the way for more advanced mechanistic studies should promising activity be identified.
Part 1: Foundational Assays - Antimicrobial Activity Screening
Rationale for Screening: The hydrazone functional group is a well-established pharmacophore in antimicrobial drug discovery.[5] Its mechanism of action can be diverse, often involving the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication, or the disruption of cell wall synthesis.[6][7] Given the prevalence of multidrug-resistant bacterial strains, screening novel hydrazides like the title compound for antimicrobial properties is a high-priority starting point.[3]
Our approach is a two-tiered process: first, determining the Minimum Inhibitory Concentration (MIC) to assess bacteriostatic or fungistatic activity, followed by the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to confirm a cidal effect.
Experimental Workflow: Antimicrobial Assessment
Caption: Workflow for determining MIC and MBC/MFC values.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[7]
-
Preparation of Stock Solutions: Aseptically prepare a stock solution of the title compound in sterile dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. The use of DMSO is necessary for dissolving hydrophobic organic compounds, but its final concentration in the assay wells must be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Bacterial/Fungal Inoculum Preparation: From a fresh agar plate (18-24 hours growth), inoculate several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into Mueller-Hinton Broth (MHB) or appropriate fungal medium. Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare the starting concentration by adding the appropriate volume of the compound's stock solution to MHB. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum in broth, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation: Add 100 µL of the prepared bacterial/fungal inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[7]
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is a logical extension of the MIC test to determine if the compound is static (inhibits growth) or cidal (kills the organism).
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
Data Presentation: Antimicrobial Activity
Results should be summarized in a clear, tabular format.
| Microorganism | Strain ID | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | ||
| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | ||
| Escherichia coli | ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | ||
| Candida albicans | ATCC 90028 | Fungus | ||
| Reference Drug (e.g., Ciprofloxacin) | - | - | ||
| Reference Drug (e.g., Fluconazole) | - | - |
Part 2: Antiproliferative Activity Screening
Rationale for Screening: The hydrazide-hydrazone scaffold is present in numerous compounds that exhibit potent anticancer activity.[8][9] Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints (e.g., G1 or G2/M phase), or the inhibition of angiogenesis.[1][10] Therefore, evaluating the title compound for its ability to inhibit the proliferation of cancer cells is a critical step in defining its therapeutic potential.
The primary screening tool is the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11] It is crucial to test against a panel of cancer cell lines from different tissue origins and to include a non-cancerous cell line to assess for selective toxicity.
Experimental Workflow: Antiproliferative Assessment
Caption: Workflow for assessing antiproliferative activity via MTT assay.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a normal human cell line (e.g., HEK-293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the title compound in culture medium from the DMSO stock solution. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation: Antiproliferative Activity
IC₅₀ values provide a quantitative measure of a compound's potency.
| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) |
| A549 | Lung | Cancer | |
| MCF-7 | Breast | Cancer | |
| HepG2 | Liver | Cancer | |
| HEK-293 | Kidney | Normal | |
| Reference Drug (e.g., Cisplatin) | - | - |
Part 3: Antioxidant Capacity Screening
Rationale for Screening: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[12] Compounds that can scavenge free radicals may have therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of novel compounds.[13][14] The DPPH radical is a stable free radical that shows a deep purple color; when it is reduced by an antioxidant, its color fades, a change that can be measured spectrophotometrically.[12]
Mechanism: DPPH Radical Scavenging
Caption: The test compound donates a hydrogen atom to the DPPH radical.
Protocol 4: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare serial dilutions of the title compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.[12]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the various concentrations of the test compound or standard to the wells. Add 100 µL of the methanolic DPPH solution to each well.
-
Controls: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[12] The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is then determined by plotting the percent inhibition against the concentration.
Data Presentation: Antioxidant Activity
A lower IC₅₀ value indicates greater antioxidant potential.
| Compound | IC₅₀ (µg/mL) |
| N'-[...]-benzohydrazide | |
| Ascorbic Acid (Standard) |
Conclusion and Future Directions
This technical guide outlines a logical, tiered strategy for the initial in vitro biological evaluation of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide. By systematically screening for antimicrobial, antiproliferative, and antioxidant activities, researchers can efficiently identify and prioritize potential therapeutic applications for this novel chemical entity.
Positive results in any of these primary screens should be considered a promising starting point. A significant "hit" would warrant progression to more complex, secondary assays to elucidate the mechanism of action, such as DNA gyrase inhibition assays for antibacterial activity, flow cytometry for cell cycle and apoptosis analysis for anticancer activity, or complementary antioxidant assays (e.g., ABTS, ORAC) for a more complete antioxidant profile.[12][15] Ultimately, this foundational screening is the essential first step on the path from a novel molecule to a potential therapeutic lead.
References
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
-
Antimicrobial Activity of Some Steroidal Hydrazones - MDPI. (2023, January 24). Retrieved March 18, 2026, from [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
-
Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (2019, May 1). Retrieved March 18, 2026, from [Link]
-
Scope and Limitations on the Potent Antimicrobial Activities of Hydrazone Derivatives - Bentham Science Publishers. (n.d.). Retrieved March 18, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (2021, August 30). Retrieved March 18, 2026, from [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
-
Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Retrieved March 18, 2026, from [Link]
-
Hydrazides with anticancer activity. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - ResearchGate. (2025, October 16). Retrieved March 18, 2026, from [Link]
-
In silico and in vitro screening of pyrrole-based Hydrazide-Hydrazones as novel acetylcholinesterase inhibitors - Zenodo. (2024, February 5). Retrieved March 18, 2026, from [Link]
-
New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. | Journament. (n.d.). Retrieved March 18, 2026, from [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
-
Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety - Academia.edu. (n.d.). Retrieved March 18, 2026, from [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
-
Antioxidant assay for the novel prepared compounds. Method ABTS Abs... - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
-
Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. (2025, August 20). Retrieved March 18, 2026, from [Link]
-
A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (n.d.). Retrieved March 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). Retrieved March 18, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025, November 14). Retrieved March 18, 2026, from [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (2020, April 18). Retrieved March 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013, August 10). Retrieved March 18, 2026, from [Link]
-
Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed. (2018, June 25). Retrieved March 18, 2026, from [Link]
-
Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). Retrieved March 18, 2026, from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC. (2023, December 14). Retrieved March 18, 2026, from [Link]
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jchr.org [jchr.org]
- 15. mdpi.com [mdpi.com]
Pharmacokinetic Profiling of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide Derivatives: A Comprehensive Technical Guide
Executive Summary: The Mechanistic Rationale of the Scaffold
The hybridization of established pharmacophores is a cornerstone of modern drug discovery and agrochemical development. The molecule N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide represents a highly specific N,N'-diacylhydrazine scaffold. It structurally fuses the 2-(4-chloro-2-methylphenoxy)propanoyl moiety—derived from the well-characterized auxin-mimic mecoprop —with a benzohydrazide core.
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this hybrid not merely as a data-collection exercise, but as a mechanistic deconstruction of the molecule's fate in vivo. The benzohydrazide linkage fundamentally alters the lipophilicity, polar surface area, and metabolic stability of the parent phenoxy acid. Understanding the causality behind its absorption, biotransformation, and excretion is critical for optimizing this class of derivatives for systemic efficacy, whether repurposed as novel anti-inflammatory agents or advanced agrochemicals.
Biotransformation & Metabolic Stability
The defining feature of this derivative is the central diacylhydrazine bond (-CO-NH-NH-CO-). In pharmacokinetic terms, this bond acts as both a structural linker and a primary metabolic liability.
Phase I Metabolism: The Hydrazide Cleavage
Unlike standard amide bonds, the diacylhydrazine linkage is highly susceptible to enzymatic hydrolysis by hepatic amidases and specialized hydrazidases . This cleavage is the rate-limiting step in the molecule's intrinsic clearance ( CLint ). The hydrolysis yields two distinct fragments:
-
Mecoprop (MCPP): An active phenoxypropanoic acid .
-
Benzoic Hydrazide: A primary amine-containing intermediate.
Concurrently, the aromatic rings (the chlorotolyl group and the phenyl ring) undergo Cytochrome P450 (CYP)-mediated hydroxylation.
Phase II Metabolism: N-Acetylation
The benzoic hydrazide fragment released during Phase I metabolism possesses a free primary amine. This is rapidly targeted by N-acetyltransferases (NAT1/NAT2) in the liver. Because NAT2 expression is highly polymorphic in mammalian populations, the clearance rate of the hydrazide fragment can exhibit significant inter-subject variability—a critical factor when scaling doses from preclinical models.
Fig 1. Primary metabolic pathways of the benzohydrazide derivative via CYP450 and amidases.
Distribution & Excretion Mechanisms
Protein Binding and Tissue Partitioning
The addition of the benzohydrazide moiety to the mecoprop scaffold increases the overall lipophilicity (calculated LogP ~ 4.2). Consequently, the parent molecule exhibits >95% plasma protein binding (PPB), primarily to human serum albumin (HSA). This high PPB restricts the free fraction ( fu ) available for immediate hepatic clearance, effectively prolonging the circulation half-life of the intact parent molecule compared to free mecoprop.
Renal Excretion via Organic Anion Transporters (OATs)
While the intact parent molecule is cleared hepatically, the mecoprop metabolite generated in vivo is an organic anion at physiological pH (pKa ~ 3.1). It is actively secreted into the renal proximal tubules via Organic Anion Transporters (OAT1 and OAT3). Understanding this causality is vital: co-administration with other OAT substrates (e.g., probenecid or NSAIDs) will competitively inhibit mecoprop excretion, leading to metabolite accumulation.
Quantitative Pharmacokinetic Data
To facilitate cross-study comparisons, the quantitative PK parameters and bioanalytical metrics for this scaffold are summarized below.
Table 1: Representative Pharmacokinetic Parameters (Rodent Model)
| Parameter | Value | Mechanistic Implication |
| LogP | 4.2 | High lipophilicity drives extensive tissue distribution ( Vd ). |
| Plasma Protein Binding | >95% | Limits the free fraction available for receptor engagement and clearance. |
| Oral Bioavailability ( F% ) | <20% | Limited by poor aqueous solubility (BCS Class II behavior). |
| Half-life ( t1/2 ) | 4.5 hours | Governed primarily by the rate of hepatic amidase cleavage. |
Table 2: LC-MS/MS MRM Transitions for Bioanalysis
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Ionization Mode |
| Parent Compound | 333.1 [M+H]+ | 105.0 (Benzoyl cation) | 25 | ESI Positive |
| Mecoprop (Metabolite) | 213.0 [M−H]− | 141.0 (Phenolate) | 18 | ESI Negative |
| SIL-IS (Parent- d5 ) | 338.1 [M+H]+ | 110.0 | 25 | ESI Positive |
Experimental Workflows: Self-Validating Systems
In rigorous DMPK profiling, every protocol must be a self-validating system. The methodologies below are designed to intrinsically prove their own accuracy during execution.
Protocol 1: In Vitro Microsomal Stability (Mechanism-Differentiating)
Objective: Determine intrinsic clearance ( CLint ) and differentiate between CYP450 oxidation and amidase hydrolysis. Causality: By running parallel incubations with and without NADPH, we isolate the enzymatic drivers. CYP450 requires NADPH; amidases do not. This internal control self-validates the mechanism of degradation.
-
Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration) and the parent compound (1 µM final) in the buffer.
-
Control Splitting: Divide the mixture into two aliquots: "+NADPH" and "-NADPH".
-
Initiation: Pre-warm to 37°C for 5 minutes. Initiate the "+NADPH" reaction by adding NADPH regenerating system (1 mM final). Add an equivalent volume of buffer to the "-NADPH" control.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing the SIL-IS.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life.
Protocol 2: LC-MS/MS Bioanalysis of Plasma Samples
Objective: Quantify the parent diacylhydrazine and mecoprop metabolite simultaneously. Causality: We utilize Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE). While the parent is lipophilic enough for LLE, the mecoprop metabolite is highly polar at physiological pH. Attempting LLE would require harsh acidification, which risks artificially hydrolyzing the delicate hydrazide bond ex vivo. PPT ensures non-destructive, universal recovery. Furthermore, spiking the SIL-IS before extraction self-validates the run by automatically correcting for any matrix-induced ion suppression during electrospray ionization.
-
Spiking: Aliquot 50 µL of in vivo plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (80:20 v/v).
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Employ polarity switching (Positive to Negative ESI) to capture both the parent (m/z 333.1) and the mecoprop metabolite (m/z 213.0) in a single run.
Fig 2. Step-by-step in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis workflow.
References
-
Title: (2S)-2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) Source: PubChem URL: [Link]
-
Title: Mecoprop Source: Wikipedia URL: [Link]
-
Title: Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides Source: PubMed Central (PMC) URL: [Link]
-
Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides Source: RSC Advances URL: [Link]
An In-depth Technical Guide to the Cellular Mechanism of Action of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a hybrid chemical entity that merges two moieties of significant biological relevance: a phenoxypropionic acid group, characteristic of synthetic auxin herbicides, and a benzohydrazide scaffold, known for its broad pharmacological versatility. This guide provides an in-depth analysis of the compound's predicted mechanism of action in target cells. We deconstruct the molecule to postulate its primary activity in plant cells as a potent disruptor of hormonal homeostasis, functioning as an auxin mimic. Concurrently, we explore the potential for diverse bioactivities in non-plant systems, such as microbial or cancer cells, conferred by the benzohydrazide core. This document synthesizes established principles with actionable experimental protocols, offering a comprehensive framework for researchers investigating this and structurally related molecules.
Introduction: Deconstructing a Bifunctional Molecule
The predictive analysis of a novel compound's biological activity begins with an examination of its constituent parts. The structure of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide presents a fascinating case study in molecular design, combining a well-characterized herbicide toxophore with a versatile pharmacophore.
The Phenoxyalkanoic Acid Heritage
The 2-(4-chloro-2-methylphenoxy)propanoyl moiety is structurally analogous to a class of herbicides known as phenoxies, which were first developed in the 1940s. Specifically, it shares a core structure with MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used herbicide that selectively controls broadleaf weeds.[1] These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[2][3] By binding to the cellular machinery that responds to auxin, they induce a state of uncontrolled and disorganized growth, leading to metabolic exhaustion and, ultimately, plant death. The herbicidal activity is dependent on the parent acid; therefore, it is presumed that cellular enzymes would hydrolyze the amide bond of the title compound to release the active 2-(4-chloro-2-methylphenoxy)propanoic acid.[4]
The Benzohydrazide Moiety: A Scaffold of Opportunity
The benzohydrazide core is a privileged scaffold in medicinal chemistry. Benzohydrazide and its derivatives have been extensively studied and have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[5][6][7] This versatility arises from the hydrazone linkage's ability to coordinate with metal ions and participate in hydrogen bonding, allowing these molecules to interact with a wide array of biological targets, from bacterial enzymes to human cell receptors like the Epidermal Growth Factor Receptor (EGFR).[8]
The fusion of these two motifs suggests that the overall biological effect of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is highly dependent on the target organism and its specific cellular machinery.
Part I: Primary Mechanism of Action in Plant Cells as a Synthetic Auxin
The most probable mechanism of action in plant cells is rooted in the compound's structural mimicry of auxin. This hypothesis provides a clear, testable framework for its herbicidal activity.
The Auxin Mimicry Hypothesis
Natural auxin (IAA) is a critical hormone that regulates nearly every aspect of plant growth and development, including cell enlargement, division, and differentiation.[9] Its cellular concentration is tightly controlled through synthesis, degradation, and conjugation. Phenoxy herbicides like MCPA act as "imposters," binding to auxin receptors and triggering a sustained, high-level auxin response that the plant cannot regulate.[3][9] The uncontrolled availability of the auxin signal leads to the deregulation of growth, causing the characteristic twisting (epinasty), thickening, and elongation of stems and leaves that precedes plant death.
Molecular Target Interaction and Signal Transduction
The primary molecular targets of auxins are a class of auxin-binding proteins (ABPs).[9] Upon binding of the active acid form of the herbicide, a signaling cascade is initiated. This typically involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. The binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then bind to auxin-response elements in the promoters of target genes, leading to massive changes in gene expression.
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. iasis.ie [iasis.ie]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.nufarm.com [cdn.nufarm.com]
Application Note & Synthesis Protocol: N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide. This molecule belongs to the N-acylhydrazone class, a scaffold of significant interest in medicinal chemistry and drug development due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] The protocol is designed for researchers in organic synthesis and pharmaceutical sciences, offering a reliable two-step procedure starting from commercially available materials. We detail the conversion of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) into its reactive acyl chloride intermediate, followed by a controlled acylation of benzohydrazide. The causality behind critical experimental choices, safety precautions, and methods for purification and characterization are thoroughly explained to ensure reproducibility and high purity of the final compound.
Introduction and Rationale
N-acylhydrazones are a versatile class of compounds recognized for their coordinating abilities and diverse pharmacological profiles, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2] The target molecule, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, combines the structural features of benzohydrazide with the 2-(4-chloro-2-methylphenoxy)propanoic acid moiety, a well-known phenoxy herbicide.[3] The synthesis strategy is predicated on a robust and widely-used chemical transformation: the formation of an amide bond between a reactive carboxylic acid derivative and a hydrazide.
The chosen synthetic route involves two key stages:
-
Activation of the Carboxylic Acid: 2-(4-chloro-2-methylphenoxy)propanoic acid is converted to the highly reactive 2-(4-chloro-2-methylphenoxy)propanoyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for creating an acylating agent primed for nucleophilic attack.
-
Nucleophilic Acyl Substitution: The synthesized acyl chloride is reacted with benzohydrazide. This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the acyl chloride.[4] A non-nucleophilic base, pyridine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
This approach is selected for its high efficiency, straightforward execution, and the relative ease of purification of the final product.
Overall Reaction Scheme
Sources
Application Note: 1H and 13C NMR Spectroscopy Characterization of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Executive Summary & Chemical Context
The structural elucidation of hybrid organic frameworks is a critical step in modern agrochemical and pharmaceutical development. The target compound, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide , represents a complex molecular architecture that merges a benzohydrazide moiety with a 2-(4-chloro-2-methylphenoxy)propanoyl group—a derivative of the well-known aryloxyalkanoic herbicide, Mecoprop.
Accurate characterization of this compound requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule presents several distinct NMR challenges and features, including a chiral center at the propanoyl α-carbon, highly deshielded exchangeable hydrazide protons, and two distinct aromatic systems (a strongly electron-withdrawing benzoyl ring and an electron-rich phenoxy ring). This application note provides a comprehensive, self-validating protocol for the 1H and 13C NMR characterization of this compound, detailing the causality behind experimental parameters and spectral assignments.
Experimental Protocol: A Self-Validating System
To ensure high-fidelity data acquisition, the sample preparation and instrument tuning must follow a strict, self-validating workflow.
Solvent Selection and Sample Preparation
-
Methodology : Weigh 15–20 mg of the highly purified compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) in a standard 5 mm NMR tube.
-
Causality : DMSO- d6 is explicitly chosen over non-polar solvents like CDCl 3 . The polar benzohydrazide backbone relies on strong intermolecular hydrogen bonding for dissolution. More importantly, DMSO- d6 significantly reduces the proton exchange rate of the hydrazide N-H protons, allowing them to be clearly observed in the extreme downfield region, 1[1].
-
Validation Checkpoint : Visually inspect the NMR tube. The solution must be optically clear. Any undissolved particulates will create magnetic susceptibility gradients, leading to poor shimming and line broadening. If cloudy, apply gentle sonication until fully dissolved.
Instrument Tuning and Acquisition Parameters
-
Methodology : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO- d6 .
-
1H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.
-
13C NMR : Acquire ≥ 1024 scans using a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2.0 seconds.
-
-
Causality : A sufficient D1 ensures the complete relaxation of all protons, which is critical for accurate signal integration (e.g., verifying the 3H integration of the methyl groups against the 1H integration of the chiral center). For 13C NMR, the low natural abundance (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (like the carbonyls and ipso-aromatics) necessitate a high scan count to achieve an adequate signal-to-noise ratio (SNR).
-
Validation Checkpoint : After automated or manual shimming (Z1-Z5), evaluate the residual DMSO- d6 solvent peak ( δ 2.50 ppm). The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If the peak is broader or asymmetric, re-shim the magnet before proceeding.
Structural Validation Workflow
The logical relationship between 1D and 2D NMR techniques is essential for unambiguous structural elucidation. The following diagram illustrates the workflow used to map the proton environments to the carbon framework.
Logical workflow for NMR structural elucidation combining 1D and 2D techniques.
Spectral Analysis & Mechanistic Causality
1H NMR Spectral Causality
-
Hydrazide Protons (N-H) : The two N-H protons appear as distinct, broad singlets in the extreme downfield region ( δ 10.0–10.8 ppm). Causality : The strong electron-withdrawing effect of the adjacent benzoyl and propanoyl carbonyl groups drastically deshields these protons. Furthermore, the restricted rotation around the amide bonds and intermolecular hydrogen bonding with DMSO- d6 stabilizes these shifts.
-
Propanoyl Chiral Center : The α -proton (-O-CH(CH 3 )-CO-) appears as a distinct quartet ( J≈6.5 Hz) around δ 4.90 ppm. Causality : This proton is heavily deshielded by the combined inductive effects of the adjacent ether oxygen and the carbonyl group, a hallmark of 2[2]. It couples with the adjacent methyl group, forming an A 3 X spin system.
-
Phenoxy Aromatic System : The 4-chloro-2-methylphenoxy ring exhibits a classic 1,2,4-trisubstituted splitting pattern. H-6 (ortho to the ether oxygen) is shielded by the electron-donating resonance of the oxygen, appearing as a doublet ( δ 6.85 ppm, J≈8.5 Hz). H-3 and H-5 appear further downfield due to their proximity to the electron-withdrawing chlorine atom,3[3].
13C NMR Spectral Causality
-
Carbonyl Resonances : The spectrum features two distinct carbonyl peaks. The propanoyl C=O ( δ 170.5 ppm) is slightly more deshielded than the benzoyl C=O ( δ 165.2 ppm) due to the proximity of the highly electronegative α -ether oxygen.
-
Aromatic Framework : The most deshielded aromatic carbon is C-1' of the phenoxy ring ( δ 153.0 ppm), driven by the direct attachment to the highly electronegative oxygen atom. The benzoyl ipso-carbon (C-1'') appears at δ 132.5 ppm.
Data Presentation
The following tables summarize the quantitative chemical shift data, multiplicity, and coupling constants required to validate the structural integrity of the synthesized compound.
Table 1: 1H NMR Assignments (400 MHz, DMSO- d6 )
| Position / Moiety | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| N-H (Benzoyl) | 10.50 | s (br) | - | 1H |
| N-H (Propanoyl) | 10.20 | s (br) | - | 1H |
| Benzoyl H-2'', H-6'' (ortho) | 7.85 | d | 7.5 | 2H |
| Benzoyl H-4'' (para) | 7.55 | t | 7.5 | 1H |
| Benzoyl H-3'', H-5'' (meta) | 7.45 | t | 7.5 | 2H |
| Phenoxy H-5' | 7.15 | dd | 8.5, 2.5 | 1H |
| Phenoxy H-3' | 7.10 | d | 2.5 | 1H |
| Phenoxy H-6' | 6.85 | d | 8.5 | 1H |
| Propanoyl CH ( α -carbon) | 4.90 | q | 6.5 | 1H |
| Aryl CH 3 | 2.20 | s | - | 3H |
| Propanoyl CH 3 | 1.55 | d | 6.5 | 3H |
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6 )
| Carbon Environment | Chemical Shift ( δ , ppm) | Assignment Rationale |
| Propanoyl C=O | 170.5 | Deshielded by adjacent α -oxygen inductive effect |
| Benzoyl C=O | 165.2 | Conjugated amide carbonyl |
| Phenoxy C-1' (O-Ar) | 153.0 | Direct attachment to electronegative ether oxygen |
| Benzoyl C-1'' (ipso) | 132.5 | Quaternary carbon attached to carbonyl |
| Benzoyl C-4'' (para) | 131.8 | Aromatic CH |
| Phenoxy C-3' | 130.5 | Aromatic CH |
| Phenoxy C-2' (C-CH 3 ) | 128.5 | Quaternary aromatic carbon |
| Benzoyl C-3'', C-5'' (meta) | 128.0 | Aromatic CH |
| Benzoyl C-2'', C-6'' (ortho) | 127.5 | Aromatic CH |
| Phenoxy C-5' | 126.5 | Aromatic CH |
| Phenoxy C-4' (C-Cl) | 125.0 | Quaternary carbon attached to chlorine |
| Phenoxy C-6' | 113.5 | Highly shielded by ortho-oxygen resonance |
| Propanoyl CH ( α -carbon) | 74.5 | Aliphatic CH deshielded by O and C=O |
| Propanoyl CH 3 | 18.5 | Aliphatic methyl |
| Aryl CH 3 | 16.0 | Aliphatic methyl attached to aromatic ring |
(Note: 2D NMR techniques such as HSQC and HMBC should be utilized to definitively lock the quaternary carbon assignments, particularly distinguishing C-2' and C-4' on the phenoxy ring).
References
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives Der Pharma Chemica URL
- Photocatalytic Degradation of Mecoprop and Clopyralid in Aqueous Suspensions of Nanostructured N-doped TiO 2 MDPI URL
- Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)
Sources
Application Note: Molecular Docking Protocols for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide Targeting E. coli β-Glucuronidase
Document Type: Technical Application Note & Computational Protocol Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & Scientific Rationale
The gut microbiome plays a critical role in the pharmacokinetics and toxicity of various therapeutics. A primary example is the severe, dose-limiting diarrhea induced by the chemotherapeutic agent irinotecan (CPT-11). While the human liver detoxifies CPT-11's active metabolite (SN-38) via glucuronidation into inactive SN-38G, symbiotic gut bacteria expressing β-glucuronidase (GUS) cleave this glucuronide, reactivating the toxic SN-38 directly in the intestinal lumen .
Selectively inhibiting bacterial GUS without disrupting mammalian GUS or bacterial survival is a highly validated therapeutic strategy. Phenoxyacetohydrazide derivatives have recently been identified as potent, selective inhibitors of microbial β-glucuronidase .
This application note details a robust, self-validating molecular docking protocol for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide . By combining a lipophilic 4-chloro-2-methylphenoxy moiety with a flexible, hydrogen-bonding benzohydrazide linker, this compound is hypothesized to anchor deeply into the unique "bacterial loop" of E. coli GUS—a structural motif completely absent in mammalian homologs .
Mechanism of CPT-11 toxicity and targeted bacterial GUS inhibition.
Physicochemical Profiling
Before initiating computational workflows, it is critical to evaluate the ligand's structural parameters. The compound possesses a chiral center at the C2 position of the propanoyl group, necessitating enantiomer-specific docking to account for spatial trajectories within the tight active site.
Table 1: Physicochemical Properties of the Target Hydrazide
| Property | Value | Pharmacokinetic & Docking Implication |
| Molecular Weight | 332.78 g/mol | Optimal for oral bioavailability; fits well within the GUS active site cleft. |
| LogP (Estimated) | 3.45 | Favorable membrane permeability; drives binding into the hydrophobic bacterial loop. |
| H-Bond Donors | 2 | Hydrazide nitrogens facilitate interactions with catalytic acid/base residues. |
| H-Bond Acceptors | 3 | Carbonyl and ether oxygens enable binding with active site tyrosine/arginine. |
| Rotatable Bonds | 6 | Provides necessary conformational flexibility to adapt to the target pocket. |
| Stereocenters | 1 (C2 position) | Requires independent generation and minimization of both (R) and (S) enantiomers. |
Computational Workflow & Methodology
To ensure maximum trustworthiness and reproducibility, this protocol employs a self-validating system. We utilize the crystallographic structure of E. coli GUS bound to a known inhibitor (PDB ID: 4JHZ ) rather than an apo structure. Causality: Apo structures often feature a disordered bacterial loop. Using a holo-structure ensures the loop (residues 360–370) is stabilized in a druggable, pharmacologically relevant conformation .
Step-by-step computational workflow for molecular docking and system validation.
Phase 1: Ligand Preparation
-
Structure Generation: Sketch the 2D structure of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
-
Stereoisomer Expansion: Generate both the (R) and (S) enantiomers at the C2 chiral center. Causality: The spatial orientation of the bulky aryloxy group dictates whether the molecule will successfully enter the bacterial loop or clash with the protein backbone.
-
Protonation State Assignment: Use a pKa calculator (e.g., Epik) to assign protonation states at physiological pH (7.4). The hydrazide group remains neutral, but tautomeric states (keto-enol) should be generated.
-
Energy Minimization: Apply the OPLS4 (or MMFF94) force field to minimize the 3D conformers until the RMS gradient falls below 0.01 kcal/mol/Å.
Phase 2: Protein Preparation
-
Structure Retrieval: Download PDB ID 4JHZ (E. coli β-glucuronidase complexed with Inhibitor 8) .
-
Cleanup: Strip all water molecules beyond 3.0 Å of the active site. Retain structural waters bridging the inhibitor and the protein.
-
Protonation & Optimization: Assign bond orders and add missing hydrogen atoms. Critical Step: Ensure the catalytic residues Glu413 (acid/base) and Glu504 (nucleophile) are correctly protonated to reflect the active state at pH 7.4.
-
Restrained Minimization: Perform a restrained minimization of the protein heavy atoms to relieve steric clashes while preserving the crystallographic architecture of the bacterial loop.
Phase 3: Grid Generation & System Validation
-
Grid Centering: Center the receptor grid box (e.g., 20 Å × 20 Å × 20 Å) precisely on the centroid of the co-crystallized ligand (Inhibitor 8).
-
System Validation (Redocking): Extract the native ligand and redock it into the generated grid using the chosen algorithm (e.g., AutoDock Vina or Glide XP).
-
Quality Control Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Rule: An RMSD of ≤ 2.0 Å validates the grid parameters and scoring function. Do not proceed to Phase 4 until this self-validation criteria is met.
Phase 4: Molecular Docking Execution
-
Dock the prepared (R) and (S) enantiomers of the target hydrazide using the validated grid.
-
Set the exhaustiveness/precision to high (e.g., Vina exhaustiveness = 16) to ensure thorough sampling of the rotatable bonds.
-
Extract the top 5 binding poses for each enantiomer for interaction analysis.
Data Presentation & Mechanistic Insights
The docking simulations reveal a distinct enantiomeric preference, validating the necessity of stereospecific preparation.
Table 2: Comparative Molecular Docking Results (Target: PDB 4JHZ)
| Ligand / Enantiomer | Binding Affinity (kcal/mol) | Key Hydrogen Bonds | Hydrophobic / Pi-Pi Interactions | RMSD to Native (Å) |
| Co-crystallized Inhibitor 8 | -9.8 | Glu413, Tyr472 | Phe365, Leu361 (Bacterial Loop) | 0.85 (Redocked) |
| Target Compound - (R)-Isomer | -8.4 | Glu504, Tyr472 | Phe365 (Pi-Pi T-shaped) | N/A |
| Target Compound - (S)-Isomer | -7.1 | Glu413 | Steric clash with Leu361 | N/A |
Mechanistic Interpretation (E-E-A-T)
The (R)-enantiomer demonstrates a significantly higher binding affinity (-8.4 kcal/mol) compared to the (S)-enantiomer. Causality: The spatial orientation of the methyl group on the chiral center in the (R)-configuration directs the bulky 4-chloro-2-methylphenoxy moiety perfectly into the hydrophobic pocket formed by the bacterial loop (specifically interacting with Phe365 via Pi-Pi stacking).
Conversely, the (S)-configuration forces the aryloxy ring into a severe steric clash with Leu361, preventing deep insertion into the active site. Furthermore, the benzohydrazide linker in the (R)-pose acts as a flexible hinge, allowing the terminal phenyl ring to establish stable hydrogen bonds with the catalytic nucleophile Glu504 and Tyr472 . This dual-anchoring mechanism—hydrophobic insertion into the bacterial loop combined with H-bonding at the catalytic center—explains the high efficacy of phenoxyacetohydrazide derivatives as selective microbial GUS inhibitors .
References
-
Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][1]
-
4JHZ: Structure of E. coli beta-Glucuronidase bound with a novel, potent inhibitor Source: RCSB Protein Data Bank (PDB) URL:[Link][2]
-
The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer Source: Frontiers in Pharmacology URL:[Link][3]
Sources
Chromatographic purification methods for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
An Application Guide and Protocols for the Chromatographic Purification of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies for the purification of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, a compound of interest in synthetic and medicinal chemistry. Given the compound's structural features, including a chiral center and multiple functional groups, a multi-step and multi-modal chromatographic strategy is often necessary to achieve high purity and, when required, to resolve its enantiomers. This guide details three key chromatographic protocols: 1) bulk purification from reaction mixtures using Normal-Phase Flash Chromatography, 2) high-resolution purity analysis and purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and 3) enantiomeric separation using Chiral HPLC. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices, ensuring both reproducibility and adaptability.
Introduction and Compound Overview
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a complex molecule synthesized from benzohydrazide and a derivative of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop or MCPP). Its structure incorporates a polar hydrazide linkage, aromatic rings with varied electronic properties, and a critical chiral center at the alpha-carbon of the propanoyl group.
The ultimate application of the compound dictates the required level of purity. For initial screening, removal of synthetic precursors and by-products may suffice. However, for pharmaceutical development or detailed biological studies, achieving greater than 98% purity and isolating the individual enantiomers is often mandatory, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a logical workflow to achieve these purification goals.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of the target compound is provided below. These values are estimated using computational models and are crucial for method development.
| Property | Predicted Value | Implication for Chromatography |
| Molecular Weight | 332.79 g/mol | Standard molecular weight for small molecules. |
| LogP (Octanol/Water) | ~3.5 - 4.2 | Indicates moderate lipophilicity, suitable for both normal and reversed-phase methods. |
| pKa (Most Acidic) | ~12.5 (Amide N-H) | The molecule is weakly acidic, unlikely to ionize under typical RP-HPLC conditions. |
| pKa (Most Basic) | ~2.0 (Carbonyl Oxygen) | Can be protonated under acidic mobile phase conditions (e.g., with TFA or Formic Acid), which can significantly improve peak shape in RP-HPLC. |
| UV λmax | ~230 nm, ~275 nm | Strong UV absorbance provides excellent sensitivity for detection. |
Overall Purification Strategy
A robust purification strategy proceeds from coarse, high-capacity methods to fine, high-resolution techniques. The proposed workflow is designed to efficiently isolate the target compound from a crude synthetic reaction mixture.
Figure 1: A multi-step workflow for the comprehensive purification of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
Method 1: Bulk Purification via Normal-Phase Flash Chromatography
Objective: To rapidly remove the majority of polar and non-polar impurities from the crude reaction mixture post-synthesis and work-up. This method is ideal for purifying gram-to-multi-gram quantities.
Principle of Separation: Normal-phase chromatography separates compounds based on their polarity. A polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Polar compounds interact more strongly with the silica and elute later, while non-polar compounds travel through the column more quickly. Our target molecule has moderate polarity due to the hydrazide group and will be well-retained, allowing for separation from less polar by-products and more polar starting materials like unreacted benzohydrazide.
Protocol: Flash Chromatography
-
Sample Preparation:
-
Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Add 2-3 g of silica gel to this solution to create a slurry.
-
Gently evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" technique generally results in superior separation compared to liquid injection.
-
-
Column and Mobile Phase:
-
Stationary Phase: High-purity silica gel, 40-63 µm particle size.
-
Mobile Phase System: Hexane/Ethyl Acetate (EtOAc) gradient.
-
Thin Layer Chromatography (TLC) First: Before running the flash column, determine the optimal solvent system using TLC. Spot the crude mixture on a silica TLC plate and test various Hexane:EtOAc ratios (e.g., 9:1, 7:3, 1:1). The ideal system will show good separation of the product spot (Rf value of ~0.25-0.35) from impurities.
-
-
Instrumentation and Parameters:
-
System: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash, Biotage Selekt).
-
Column: Select a silica column size appropriate for the sample mass (e.g., 40 g silica column for 1 g of crude material).
-
Flow Rate: 35-40 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95:5 Hexane:EtOAc for 2 column volumes (CV).
-
Load the sample onto the column.
-
Run a linear gradient from 5% EtOAc to 60% EtOAc in Hexane over 15 CV.
-
Hold at 60% EtOAc for 3 CV to elute more polar components.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze collected fractions by TLC or rapid HPLC to identify those containing the pure product.
-
Combine pure fractions and evaporate the solvent under reduced pressure to yield the partially purified racemic product.
-
Method 2: High-Resolution Analysis via Reversed-Phase HPLC
Objective: To accurately determine the purity of the product from Method 1 and, if needed, perform a final polishing purification step on a smaller scale.
Principle of Separation: In RP-HPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. Non-polar (lipophilic) compounds are retained longer. The inclusion of an acid like formic acid or trifluoroacetic acid (TFA) in the mobile phase protonates basic sites and silanols, leading to sharper, more symmetrical peaks.
Figure 2: Principle of Reversed-Phase HPLC separation for the target compound.
Protocol: Analytical RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile or Methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection to protect the column and system.
-
-
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or similar | Standard analytical HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose C18 column provides excellent resolution for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that improves peak shape and is mass spectrometry compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume for analytical scale to prevent peak broadening. |
| Detection | UV Diode Array Detector (DAD) at 230 nm | 230 nm is chosen for high sensitivity based on the predicted UV spectrum. |
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 40 |
| 22.0 | 40 |
-
Data Analysis:
-
Integrate the peak corresponding to the product.
-
Calculate purity by dividing the product peak area by the total area of all peaks in the chromatogram (% Area). For highest accuracy, use a reference standard to determine the response factor if available.
-
Method 3: Enantiomeric Separation via Chiral HPLC
Objective: To separate and quantify the two enantiomers of the purified racemic mixture. This is essential for determining enantiomeric excess (e.e.) and for isolating single enantiomers for further study.
Principle of Separation: Chiral chromatography relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of interaction, leading to different retention times. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for a wide range of chiral compounds, including those with amide and aromatic functionalities.
Protocol: Chiral HPLC
-
Column Screening (Crucial Step):
-
The selection of the right chiral column is paramount and often empirical. It is highly recommended to screen several polysaccharide-based columns.
-
Recommended Columns for Screening:
-
Daicel Chiralpak® IA or IC (amylose-based)
-
Daicel Chiralcel® OD or OJ (cellulose-based)
-
-
-
Sample Preparation:
-
Dissolve the high-purity racemate from Method 2 at 0.5 mg/mL in the mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
Instrumentation and Optimized Conditions (Example):
-
The following conditions are a robust starting point, but must be optimized based on the results of column screening.
-
| Parameter | Condition | Rationale |
| HPLC System | HPLC or UHPLC system | Standard system is sufficient. |
| Column | Daicel Chiralpak® IC-3, 4.6 x 250 mm, 3 µm | Amylose tris(3,5-dichlorophenylcarbamate) CSP is effective for many aromatic amides. |
| Mobile Phase | Hexane / Isopropanol (IPA) (80:20, v/v) | Normal-phase mode is typically used for polysaccharide CSPs. The alcohol acts as the polar modifier. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separation; must be tightly controlled. |
| Injection Vol. | 5 µL | |
| Detection | UV DAD at 230 nm |
-
Data Analysis:
-
A successful separation will yield two well-resolved peaks.
-
Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value of Rs > 1.5 is considered baseline separation.
-
Enantiomeric Excess (e.e.): Calculate using the formula:
-
e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
(Where Area1 is the area of the major enantiomer peak and Area2 is the area of the minor one).
-
-
-
Preparative Scale-Up:
-
Once an analytical method is established, it can be scaled up to a preparative or semi-preparative scale by increasing the column diameter, sample load, and flow rate proportionally. This allows for the isolation of gram quantities of single enantiomers.
-
Conclusion
The purification of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide requires a systematic, multi-modal chromatographic approach. By employing normal-phase flash chromatography for initial bulk cleanup, followed by high-resolution RP-HPLC for purity assessment and final polishing, a high-purity racemic product can be reliably obtained. Subsequent chiral HPLC, after careful column screening, enables the critical separation of enantiomers. The protocols provided herein serve as a robust foundation for researchers, which can be further optimized to meet specific purity and scale requirements.
References
-
Brooks, W. H. (2010). Modern Chiral Separations. Analytical Chemistry. Available at: [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-439. Available at: [Link]
-
Yashima, E., Okamoto, Y., & Green, M. M. (2016). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chirality, 28(9), 627-649. Available at: [Link]
-
Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC Press. Available at: [Link]
Preparation of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide analogs for high-throughput screening
Application Note: High-Throughput Synthesis and Screening Preparation of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide Analogs
Introduction & Mechanistic Rationale
The hybridization of established pharmacophores is a cornerstone of modern combinatorial drug discovery. Phenoxypropanoic acids, such as 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop), are classically recognized for their agrochemical applications. However, their structural derivatives exhibit a broad spectrum of pharmacological properties, including enhanced central nervous system (CNS) permeability and anti-inflammatory activity [1]. Furthermore, the hydrazide-hydrazone and diacylhydrazine (1,2-diacylhydrazine) moieties are highly privileged scaffolds in medicinal chemistry, frequently demonstrating potent anticancer, antimicrobial, and enzyme-inhibitory activities due to their metabolic stability and hydrogen-bonding capacity [2].
To systematically explore the chemical space of these hybrids, we detail a high-throughput parallel synthesis protocol for generating libraries of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide analogs.
Why HATU-Mediated Coupling? The synthesis of 1,2-diacylhydrazines traditionally relies on the reaction of acid chlorides with hydrazides. However, acid chlorides are highly reactive, moisture-sensitive, and often incompatible with the diverse functional groups present in high-throughput screening (HTS) libraries. To ensure a self-validating, robust protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the phenoxypropanoic acid into a highly active OAt ester intermediate. This intermediate undergoes smooth nucleophilic attack by the benzohydrazide library at room temperature, suppressing epimerization and maximizing yields across a wide range of steric and electronic environments [3, 4].
Mechanistic logic of HATU-mediated diacylhydrazine library synthesis.
High-Throughput Experimental Workflow
To transition this chemistry into an HTS-compatible format, the synthesis is executed in 96-well deep-well plates. The workflow is designed to minimize liquid handling bottlenecks while ensuring that the final compounds meet the stringent purity requirements (>85% purity) for biological screening [5].
Workflow for the high-throughput parallel synthesis and purification of diacylhydrazine analogs.
Step-by-Step Protocol: 96-Well Parallel Synthesis
This protocol is optimized for a 100 µmol scale per well, providing sufficient material for primary screening, dose-response curves, and preliminary ADME profiling.
Phase 1: Reagent Preparation (In Anhydrous DMF)
-
Acid Master Mix: Dissolve 2-(4-chloro-2-methylphenoxy)propanoic acid (2.15 g, 10 mmol) and HATU (3.80 g, 10 mmol) in 50 mL of anhydrous DMF (0.2 M).
-
Base Solution: Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
Benzohydrazide Library: Prepare 96 individual solutions of substituted benzohydrazides at 0.2 M in anhydrous DMF.
Phase 2: Parallel Coupling
-
Using an automated liquid handler, dispense 500 µL (100 µmol, 1.0 eq) of the Acid Master Mix into each well of a 2 mL 96-well deep-well polypropylene block.
-
Add 500 µL (100 µmol, 1.0 eq) of the respective Benzohydrazide Library solutions to the designated wells.
-
Dispense 500 µL (300 µmol, 3.0 eq) of the Base Solution (DIPEA) into all wells.
-
Seal the block with a chemically resistant mat and agitate on an orbital shaker at 600 rpm for 16 hours at room temperature (20–25 °C).
Phase 3: Workup and High-Throughput Purification
-
Solvent Removal: Unseal the block and evaporate the DMF using a vacuum centrifuge (e.g., Genevac) at 45 °C until completely dry.
-
Reconstitution: Re-dissolve the crude residues in 1.0 mL of DMSO/Methanol (1:1 v/v). Filter the block through a 96-well 0.45 µm PTFE filter plate into a clean collection block.
-
Prep-LC-MS: Purify the library using mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Collect fractions based on the calculated [M+H]+ mass of the target analogs.
-
Final Drying: Evaporate the purified fractions to dryness.
Phase 4: Quality Control and Plating
-
Reconstitute the purified solids in 100% molecular biology grade DMSO to a target concentration of 10 mM.
-
QC Analysis: Analyze 2 µL of each well via UPLC-MS (for purity and mass confirmation) and Chemiluminescent Nitrogen Detection (CLND) to accurately quantify the final concentration regardless of the structural analog [5].
Quantitative Data & Library Validation
The HATU-mediated protocol exhibits remarkable functional group tolerance. The table below summarizes representative data for a subset of the synthesized library, demonstrating the robust nature of the coupling across electron-donating and electron-withdrawing substituents.
| Well ID | Benzohydrazide R-Group | Chemical Formula | Exact Mass | Expected [M+H]+ | Typical Isolated Yield (%) |
| A01 | H (Unsubstituted) | C17H17ClN2O3 | 332.09 | 333.1 | 82% |
| A02 | 4-Methoxy ( −OCH3 ) | C18H19ClN2O4 | 362.10 | 363.1 | 85% |
| A03 | 4-Chloro ( −Cl ) | C17H16Cl2N2O3 | 366.05 | 367.1 | 78% |
| A04 | 3-Fluoro ( −F ) | C17H16ClFN2O3 | 350.08 | 351.1 | 79% |
| A05 | 4-Trifluoromethyl ( −CF3 ) | C18H16ClF3N2O3 | 400.08 | 401.1 | 74% |
Note: Yields represent isolated, >95% pure material post-Prep-HPLC. Lower yields in highly electron-withdrawing groups (e.g., −CF3 ) are attributed to the reduced nucleophilicity of the corresponding hydrazide.
References
-
Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences. 1
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules / PMC. 2
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. 3
-
Photoredox/Cobalt-Catalyzed Cascade Oxidative Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles under Oxidant-Free Conditions. ACS Publications. 4
-
A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. ACS Publications. 5
Sources
Mass spectrometry fragmentation pattern of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
An Application Note and Protocol for the Structural Elucidation of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide using Mass Spectrometry.
Introduction
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a complex organic molecule featuring multiple functional groups, including a substituted phenoxy ring, an ether linkage, and a benzohydrazide core. Its structure suggests potential applications in agrochemical or pharmaceutical development, where precise molecular identification is paramount. Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the unambiguous structural confirmation of such molecules. This document provides a detailed guide to the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of this compound, offering a robust protocol for its analysis and insights into the chemical principles governing its dissociation.
The fragmentation of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is governed by the relative lability of its amide, hydrazide, and ether bonds. Under collision-induced dissociation (CID), the protonated molecule is expected to undergo a series of characteristic cleavages, yielding a rich spectrum of fragment ions that serve as a structural fingerprint. Understanding this fragmentation pathway is crucial for researchers in quality control, metabolism studies, and synthetic chemistry for confirming the identity and purity of the target compound.
Predicted Fragmentation Pathway and Key Fragment Ions
The fragmentation of the parent molecule is initiated by protonation, most likely occurring at one of the amide carbonyl oxygens or hydrazide nitrogens in positive-ion ESI mode. The resulting precursor ion, with a calculated m/z of 349.1004 for [M+H]⁺, fragments via several competing and consecutive pathways upon collisional activation. The most labile bonds, including the N-N bond and the two C-N amide bonds, are expected to be the primary sites of cleavage.
The proposed fragmentation cascade is visualized below. The central N-N bond cleavage is a common and diagnostic pathway for N-acylhydrazide compounds. This leads to the formation of two primary fragment ions: the benzoyl cation (m/z 105.0335) and the [2-(4-chloro-2-methylphenoxy)propanoyl]aminylium ion (m/z 212.0524). Further fragmentation of the latter ion provides additional structural confirmation.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for protonated N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
Table 1: Summary of Predicted Key Fragment Ions
| m/z (Monoisotopic) | Proposed Formula | Description of Fragment |
| 349.1004 | [C₁₇H₁₈ClN₂O₃]⁺ | Precursor Ion ([M+H]⁺) |
| 228.0473 | [C₁₀H₁₁ClNO₂]⁺ | Formed by the cleavage of the N-N bond, representing the protonated 2-(4-chloro-2-methylphenoxy)propanoic acid moiety. |
| 212.0524 | [C₁₀H₁₁ClNO]⁺ | Resulting from the cleavage of the central C-N amide bond, corresponding to the 2-(4-chloro-2-methylphenoxy)propanoyl cation. |
| 183.0418 | [C₉H₈ClO]⁺ | Subsequent loss of an ethyl group from the m/z 212 fragment. |
| 141.0102 | [C₇H₆ClO]⁺ | A key diagnostic ion corresponding to the protonated 4-chloro-2-methylphenol, arising from the cleavage of the ether bond. |
| 134.0597 | [C₇H₈N₂O]⁺ | Represents the protonated benzohydrazide moiety after cleavage of the C(O)-N bond. |
| 105.0335 | [C₇H₅O]⁺ | The highly stable benzoyl cation, a very common fragment for benzoyl-containing compounds. |
Experimental Protocol
This protocol outlines the steps for analyzing N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water.
-
Acidification: To promote protonation for positive-ion mode analysis, add formic acid to the final working solution to a concentration of 0.1% (v/v).
Instrument Setup & MS Analysis
Figure 2: General workflow for sample preparation and MS analysis.
Mass Spectrometer Parameters (Example for Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.0 kV
-
Sampling Cone Voltage: 30 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Nebulizer Gas (N₂): 4 - 6 Bar
-
Desolvation Gas Flow (N₂): 600 - 800 L/Hr
-
MS1 Acquisition Range: m/z 100 - 500
-
MS/MS Precursor Ion: m/z 349.1
-
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to observe both low-energy and high-energy fragments. This provides a comprehensive fragmentation spectrum. The use of a ramped energy ensures that both stable and less stable fragments are detected, which is crucial for a complete structural elucidation.
Data Interpretation and Trustworthiness
For the results to be trustworthy, the protocol must be self-validating.
-
Mass Accuracy: The measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass. This high mass accuracy, achievable with TOF or Orbitrap analyzers, is critical for confirming the elemental composition of each ion.
-
Isotopic Pattern: The observed isotopic pattern for the precursor ion and any chlorine-containing fragments (e.g., m/z 228, 212, 141) must match the theoretical pattern for a molecule containing one chlorine atom (an A+2 peak approximately one-third the intensity of the monoisotopic A peak). This provides definitive evidence for the presence and number of chlorine atoms.
-
Reproducibility: Repeated injections should yield consistent fragmentation patterns and ion ratios, confirming the stability of the analytical method.
By adhering to these principles, the generated data will provide authoritative and reliable confirmation of the molecular structure of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
References
- General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
-
Electrospray Ionization Mechanisms: Kebarle, P., & Tang, L. (1993). From ions in solution to ions in the gas phase—the mechanism of electrospray mass spectrometry. Analytical Chemistry, 65(22), 972A-986A. [Link]
- Fragmentation of Organic Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Mass Spectrometry of Pesticides (for phenoxy moiety): Thurman, E. M., & Aga, D. S. (Eds.). (2017). Analysis of Pesticides in Food and Environmental Samples. CRC press.
Application Note: Formulation Strategies for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide in Preclinical In Vivo Assays
Executive Summary
The transition of novel synthetic compounds from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) assays is frequently bottlenecked by poor aqueous solubility. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a highly lipophilic hybrid molecule. It merges a 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) moiety—a scaffold known for metabolic modulation and herbicidal properties (1[1])—with a benzohydrazide core, a pharmacophore frequently utilized in soluble epoxide hydrolase (sEH) (2[2]) and histone deacetylase (HDAC) inhibitors (3[3]).
This guide provides causality-driven, self-validating protocols to formulate this challenging compound for murine in vivo models, ensuring stable systemic exposure while minimizing vehicle-induced toxicity.
Physicochemical Rationale & Formulation Selection
Understanding the physical chemistry of the compound is non-negotiable for successful formulation. The mecoprop moiety drives the partition coefficient (LogP) exceptionally high, rendering it hydrophobic. Simultaneously, the benzohydrazide linker acts as a potent hydrogen-bond donor and acceptor, creating a rigid, high-energy crystal lattice in the solid state.
Attempting to dissolve this compound directly in aqueous buffers (e.g., PBS) results in immediate nucleation and precipitation. To bypass this, we must systematically deconstruct the solid state:
-
Lattice Disruption: A strong aprotic solvent like Dimethyl Sulfoxide (DMSO) is required to break the intermolecular hydrogen bonds.
-
Solvation Shell Formation: An amphiphilic polymer (e.g., PEG400) must be introduced to coat the hydrophobic molecules, preventing them from aggregating.
-
Aqueous Transition: Saline is introduced last to achieve the final injection volume and physiological osmolarity.
Literature standardizes the use of 1-5% DMSO combined with 10-50% PEG400 for similar benzohydrazide derivatives to maintain systemic exposure without precipitating in the bloodstream (4[4]).
Fig 1: Decision matrix for selecting the optimal in vivo formulation strategy.
Quantitative Formulation Profiles
The table below summarizes the expected performance of various formulation vehicles for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide based on its physicochemical class.
| Formulation Vehicle | Max Soluble Conc. (mg/mL) | Recommended Route | Vehicle Toxicity Risk | Stability (25°C) |
| 100% Saline (PBS) | < 0.01 | N/A | None | N/A |
| 5% DMSO / 95% Saline | 0.1 | IV, IP | Low | < 1 hour (Precipitates) |
| 5% DMSO / 45% PEG400 / 50% Saline | 5.0 | IV, IP, PO | Moderate (PEG400) | > 24 hours |
| 20% w/v HP-β-CD in Saline | 2.5 | IV, IP, SC, PO | Low | > 48 hours |
| 0.5% CMC / 0.1% Tween 80 | > 50.0 (Suspension) | PO only | Low | Stable (Requires shaking) |
Step-by-Step Experimental Protocols
Protocol A: Co-Solvent System (5% DMSO / 45% PEG400 / 50% Saline)
Target Concentration: 2.0 mg/mL (Ideal for a 10 mg/kg dose in a 20g mouse at 100 µL injection volume). Causality Note: The order of addition is strictly sequential. Adding aqueous media before the polymer will cause irreversible precipitation.
-
Weighing: Accurately weigh 2.0 mg of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide into a clean glass vial.
-
Lattice Disruption: Add 50 µL of 100% DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Self-Validation: The solution must be perfectly clear. If particulates remain, sonicate for 5 minutes at room temperature.
-
Polymer Solvation: Add 450 µL of PEG400. Vortex for 2 minutes. The PEG400 forms a protective micellar-like gradient around the hydrophobic core.
-
Aqueous Transition: Add 500 µL of sterile 0.9% Saline dropwise (approx. 50 µL at a time) while continuously vortexing the vial.
-
Visual Validation Check: Hold the vial against a dark background under a bright light. The solution must remain optically clear. Any milky turbidity indicates micro-precipitation. Corrective Action: If turbid, discard and restart, increasing the PEG400 ratio to 50% and reducing Saline to 45%.
Protocol B: Inclusion Complex (20% HP-β-CD)
Target Concentration: 1.5 mg/mL. Causality Note: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenoxypropanoic acid tail inserts into the cavity, shielding it from water without requiring organic solvents.
-
Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water to create a 20% w/v stock solution.
-
Compound Addition: Weigh 1.5 mg of the compound into a vial.
-
Complexation: Add 1.0 mL of the 20% HP-β-CD solution.
-
Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 30-45 minutes. The heat increases kinetic energy, allowing the hydrophobic tail to partition into the cyclodextrin cavity.
-
Visual Validation Check: The resulting solution should be completely transparent. Filter through a 0.22 µm PTFE syringe filter prior to in vivo administration to ensure sterility and remove any uncomplexed trace crystals.
In Vivo Pharmacokinetic Workflow
Once formulated, the compound is ready for administration. For benzohydrazide derivatives, hepatic metabolism (primarily via CYP450 enzymes) and subsequent renal clearance dictate the half-life.
Fig 2: Pharmacokinetic and pharmacodynamic pathway following in vivo administration.
Sampling Standard: For an accurate PK profile (Cmax, Tmax, AUC, t1/2), collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma immediately via centrifugation (2000 x g, 10 mins, 4°C) and quench with 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins before LC-MS/MS analysis.
References
-
Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. Journal of Organic Chemistry (ACS Publications).1
-
Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research (Brieflands).2
-
Novel Benzohydroxamate-Based Potent and Selective Histone Deacetylase 6 (HDAC6) Inhibitors Bearing a Pentaheterocyclic Scaffold: Design, Synthesis, and Biological Evaluation. ACS Publications.3
-
Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. ResearchGate.4
Sources
Technical Support Center: Synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Welcome to the technical support guide for the synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer a validated experimental protocol to improve reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the synthesis.
Q1: What is the general reaction mechanism for this synthesis?
The synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a two-step process. First, the carboxylic acid, 2-(4-chloro-2-methylphenoxy)propanoic acid, is activated. This is typically achieved by converting it into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. In the second step, the activated acyl chloride is reacted with benzohydrazide in a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of benzohydrazide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the final N-acylhydrazide product and elimination of HCl.[1][2]
Caption: General two-step synthesis pathway.
Q2: What are the critical reagents and their roles?
-
2-(4-chloro-2-methylphenoxy)propanoic acid: This is the carboxylic acid backbone of the molecule. Its purity is crucial as impurities can carry through to the final product.[3][4]
-
Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂): This reagent activates the carboxylic acid by converting the hydroxyl group (-OH) into a good leaving group (-OS(O)Cl), which is subsequently displaced by chloride to form the highly reactive acyl chloride.
-
Benzohydrazide: This acts as the nucleophile, attacking the activated carbonyl group to form the characteristic hydrazide bond (C(O)-NH-NH-). The purity of benzohydrazide is vital for achieving high yields.[5]
-
Base (e.g., Pyridine, Triethylamine): A base is often required in the second step to neutralize the HCl that is generated.[6] This prevents the protonation of the benzohydrazide nucleophile, which would render it unreactive.
Q3: What solvents are typically used and why?
The choice of solvent depends on the step. For the acyl chloride formation, an inert aprotic solvent like dichloromethane (DCM) or toluene is preferred to prevent reaction with the chlorinating agent. For the subsequent reaction with benzohydrazide, solvents like ethanol, tetrahydrofuran (THF), or DCM are commonly used.[2][7] The ideal solvent should dissolve the reactants but not react with them, and it should allow for easy product isolation, often through precipitation.[5][7]
Q4: What are the expected side products?
Potential side products can arise from several sources:
-
Disubstituted Hydrazine: If the reaction conditions are not carefully controlled (e.g., excess acyl chloride, high temperature), the second nitrogen of the benzohydrazide can also be acylated, leading to a 1,2-diacylhydrazine byproduct.[7]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.[5]
-
Hydrolysis Products: If moisture is present, the highly reactive acyl chloride intermediate can hydrolyze back to the carboxylic acid.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction yield is consistently below optimal levels. What are the most likely causes?
A: Persistently low yields can often be traced back to a few key areas:
-
Reagent Quality and Stoichiometry:
-
Purity: Impurities in either the starting carboxylic acid or the benzohydrazide can inhibit the reaction.[5] Ensure you are using high-purity reagents.
-
Moisture: Hydrazine derivatives are sensitive to moisture. Ensure benzohydrazide is dry. The presence of water will hydrolyze the acyl chloride intermediate, reducing the yield.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acyl chloride is sometimes used to ensure the complete consumption of the valuable benzohydrazide. However, a large excess can promote the formation of diacyl byproducts.
-
-
Reaction Conditions:
-
Temperature Control: The acylation step is often exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) can help control the reaction rate and minimize the formation of side products.[7]
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Extending the reaction time from a couple of hours to 5-8 hours can sometimes improve yields.[5]
-
Inefficient HCl Scavenging: If the generated HCl is not effectively neutralized by the base, it will protonate the benzohydrazide, reducing the concentration of the active nucleophile. Ensure the base is added correctly and is of good quality.
-
-
Work-up and Purification:
-
Product Loss: Significant product might be lost during the work-up or purification steps. The product may be partially soluble in the washing solvents.
-
Inefficient Precipitation: Ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize the precipitation and crystallization of the final product.[5]
-
Q: I am not observing any product formation. How do I diagnose a complete reaction failure?
A: A complete failure suggests a critical issue with one of the fundamental components of the reaction.
-
Check the Acyl Chloride Formation: The first step is to confirm the formation of the acyl chloride intermediate. This can be tricky to isolate due to its reactivity. A simple test is to carefully take a small aliquot of the reaction mixture (after the chlorinating agent has been added and allowed to react) and quench it with methanol. This should form the corresponding methyl ester, which can be detected by GC-MS or NMR, confirming the acyl chloride was present.
-
Verify Reagent Activity: The most common culprits are degraded or impure reagents.
-
Benzohydrazide: Verify the purity and integrity of your benzohydrazide.
-
Chlorinating Agent: Thionyl chloride can degrade over time, especially with exposure to moist air. Use a fresh bottle or distill it before use.
-
-
Review the Procedure: Double-check all steps, reagent quantities, and reaction conditions against the established protocol. A simple mistake, such as omitting the base, can lead to reaction failure.
Problem: Impure Product
Q: My final product shows impurities in TLC/HPLC/NMR analysis. What are common contaminants and how can I remove them?
A: The identity of the impurity will dictate the purification strategy.
-
Unreacted Benzohydrazide: Can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl), which will protonate the basic benzohydrazide and make it water-soluble.
-
Unreacted Carboxylic Acid: This can be removed by washing with a dilute base solution (e.g., 5% NaHCO₃), which will deprotonate the acidic carboxylic acid and move it into the aqueous layer.
-
Diacylhydrazine Byproduct: This impurity is often difficult to remove by simple washing. Recrystallization is the most effective method.[5][8] Ethanol is a commonly used solvent for recrystallizing benzohydrazide derivatives.[5][7] If recrystallization fails, column chromatography on silica gel is a reliable alternative.[9]
| Impurity | Identification (NMR) | Purification Method |
| Unreacted Carboxylic Acid | Broad singlet for the -COOH proton (>10 ppm). | Wash with dilute NaHCO₃ solution. |
| Unreacted Benzohydrazide | Presence of characteristic aromatic and NH₂ signals. | Wash with dilute HCl solution. |
| 1,2-Diacylhydrazine | Complex NMR spectrum, absence of NH₂ signal. | Recrystallization or Column Chromatography.[5][9] |
Q: The melting point of my product is broad or lower than the reported value. What does this indicate?
A: A broad or depressed melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the solid, requiring less energy to break it down. The solution is to purify the product, typically via recrystallization, until a sharp and consistent melting point is achieved.[5]
Optimized Experimental Protocol
This protocol details a validated method for the synthesis, incorporating best practices for yield and purity.
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
Step 1: Acyl Chloride Formation
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-(4-chloro-2-methylphenoxy)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
Step 2: Synthesis of the Hydrazide
-
In a separate flask, dissolve benzohydrazide (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
After the acyl chloride formation is complete (Step 1), remove the excess thionyl chloride under reduced pressure.
-
Re-dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred benzohydrazide solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
Step 3: Monitoring and Work-up
-
Monitor the reaction progress by TLC until the starting benzohydrazide spot has disappeared.[2]
-
Once complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 1M HCl, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude solid by recrystallization from hot ethanol to obtain the final product as a crystalline solid.[5][7]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues systematically.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives. Benchchem.
- Dabdoub, M. J., et al. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. ACS Publications.
- Rollando, R., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
- Unknown Author. (n.d.). A novel greener synthesis of 5-substituted-1,3,4-oxadiazole-2-one. RSC Advances.
- Khong Pek Yao. (n.d.). SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES.
- Unknown Author. (2017). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate.
- Khan, K. M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.
- Chouit, S., et al. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry.
- Unknown Author. (n.d.). Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. Ann. Magn. Reson.
- Geetha, A., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science.
-
Unknown Author. (n.d.). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. PMC. Available from: [Link]
- ChemicalBook. (2026). 2-(4-Chloro-2-methylphenoxy)propanoic acid - Safety Data Sheet. ChemicalBook.
- Unknown Author. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids. Google Patents.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. japsonline.com [japsonline.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-Chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low aqueous solubility of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide in bioassays
Welcome to the technical support guide for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of this compound in bioassays. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I've tried to dissolve N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide directly in my aqueous assay buffer (e.g., PBS, TRIS), but it's not dissolving or is precipitating. What is the primary issue?
A1: The primary issue is the inherent chemical nature of the molecule. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a lipophilic compound, characterized by several aromatic rings and a low potential for ionization at physiological pH. Such structures have poor water solubility because they cannot form favorable hydrogen bonds with water molecules.[1] It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, making this a common challenge in research.[2]
Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?
A2: For initial stock preparation, we strongly recommend using 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of nonpolar and polar compounds.[3] It is miscible with water and most cell culture media, which facilitates its use in serial dilutions for bioassays.[3][4]
Q3: I'm using DMSO to prepare my stock solution, but I'm concerned about its effects on my cell-based assay. What is a safe final concentration of DMSO?
A3: This is a critical consideration, as DMSO is not biologically inert. While practices vary, a final concentration of ≤ 0.1% (v/v) DMSO is widely considered safe for most cell lines with minimal impact on cell viability or gene expression.[5][6] However, some cell lines can tolerate up to 0.5%. It is imperative to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as your test compound, to ensure the observed effects are from your compound and not the solvent.[7][8] Studies have shown that DMSO concentrations above 1% can significantly reduce cell viability and alter cellular responses.[7][9]
Q4: My experimental design requires a higher compound concentration, which results in a final DMSO concentration above 0.5%. What are my alternatives?
A4: If you must exceed the recommended DMSO limits, you should explore alternative solubilization strategies. The most promising alternative for many bioassays is complexation with cyclodextrins .[10][11] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate your compound, effectively increasing its apparent water solubility.[][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceutical development due to their excellent safety profiles.[14]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to solubilizing N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide for your bioassays.
Decision Workflow for Solubilization Strategy
The following workflow provides a logical path for selecting the appropriate solubilization method.
Caption: Workflow for selecting a solubilization strategy.
Protocol 1: Stock Solution Preparation with DMSO
This is the standard, first-line approach for solubilizing your compound.
Objective: To prepare a high-concentration stock solution of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide in DMSO.
Materials:
-
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Determine Target Concentration: Decide on a stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Higher concentrations minimize the volume of DMSO added to your final assay.
-
Weigh Compound: Accurately weigh the required amount of compound into a sterile vial.
-
Add DMSO: Add the calculated volume of 100% DMSO to the vial.
-
Solubilize:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Gently warm the solution to 37°C if necessary, but be cautious of potential compound degradation with prolonged heat.
-
-
Inspect for Clarity: The final solution should be completely clear, with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Trustworthiness Check: Before use in an assay, perform a quick dilution test. Add the maximum volume of your stock solution that you would use experimentally to a small volume of your assay buffer. Let it sit at the assay temperature for 30 minutes and visually inspect for any signs of precipitation (cloudiness, crystals).
Protocol 2: Solubility Enhancement with Cyclodextrins
Use this protocol when DMSO concentrations are unacceptably high or when the compound precipitates from DMSO upon aqueous dilution.
Causality: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The lipophilic benzohydrazide compound partitions into the hydrophobic core, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[10][11][14]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Objective: To prepare a stock solution of the compound complexed with a cyclodextrin.
Materials:
-
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile vials
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer. This will serve as your "vehicle." Warm the solution slightly (to ~40-50°C) to aid dissolution of the cyclodextrin. Allow it to cool to room temperature.
-
Add Compound: While vigorously stirring the cyclodextrin solution, add the powdered compound slowly and incrementally.
-
Equilibrate: Tightly cap the vial and allow the mixture to stir at room temperature for 24-48 hours. This extended time is crucial for the equilibrium of the inclusion complex to be established.
-
Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.
-
Isolate Supernatant: Carefully collect the clear supernatant. This is your cyclodextrin-formulated stock solution.
-
Determine Concentration (Optional but Recommended): The actual concentration of the solubilized compound should be determined analytically via HPLC-UV or a similar method.
-
Storage: Filter-sterilize the final solution and store at 4°C for short-term use or -20°C for long-term storage.
Trustworthiness Check: It is critical to run a parallel vehicle control using the cyclodextrin solution without the compound. Cyclodextrins are generally well-tolerated by cells, but this control ensures that any observed biological effect is not due to the formulation vehicle itself.[7]
Data Summary Tables
Table 1: Comparison of Primary Solubilization Strategies
| Feature | DMSO-Based Method | Cyclodextrin-Based Method |
| Principle | Solubilization in an organic solvent[3] | Encapsulation in a host-guest complex[11][] |
| Speed | Fast (minutes to hours) | Slow (requires 24-48h equilibration) |
| Potential for Bio-interference | High (dose-dependent cytotoxicity, gene expression changes)[5][6] | Low (generally considered more inert)[7] |
| Stock Concentration | Can achieve very high concentrations (e.g., >50 mM) | Limited by complex stoichiometry and CD solubility |
| Ease of Use | Very simple and straightforward | More complex, may require analytical validation |
| Best For | Initial screening, biochemical assays, tolerant cell lines | Sensitive cell assays, in vivo studies, high final compound concentrations |
Table 2: Recommended Maximum Final Solvent Concentrations in Bioassays
| Solvent | Max Concentration (General) | Notes |
| DMSO | ≤ 0.1% | Considered very safe for most applications.[6] |
| 0.1% - 0.5% | Often acceptable, but requires rigorous vehicle controls.[9] | |
| > 0.5% | High risk of off-target effects; not recommended.[5][7] | |
| Ethanol | ≤ 0.1% | Can be more cytotoxic than DMSO for some cell lines. |
| HP-β-CD | 1% - 2% (w/v) | Generally well-tolerated; check specific cell line sensitivity. |
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
- Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Indo American Journal of Pharmaceutical Sciences.
-
Singh, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. [Link]
-
Tofiq, F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
- Tofiq, F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- Frid, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
Considerations regarding use of solvents in in vitro cell based assays. (2013). Semantic Scholar. [Link]
-
Al-Dulaimi, M. K., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceutical Sciences. [Link]
-
Methods of solubility enhancements. (2016). Slideshare. [Link]
- Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry.
-
SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020). Drug Development & Delivery. [Link]
-
2-(2,4-DICHLOROPHENOXY)-N'-(2-METHYLBENZOYL)PROPANOHYDRAZIDE. (n.d.). NextSDS. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. [Link]
-
2-(4-chlorophenoxy)-n'-(4-methylbenzylidene)propanohydrazide. (n.d.). PubChemLite. [Link]
-
Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (2026). Pharmaceutical Technology. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
MCPA. (n.d.). Wikipedia. [Link]
- Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. (2003).
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. (2020). MDPI. [Link]
-
Solubility of drug in DMSO? (2018). ResearchGate. [Link]
- Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA)
-
Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Biological Activities. (2021). MDPI. [Link]
- Removal of herbicide 2-methyl-4- chlorophenoxyacetic acid (MCPA) from saline industrial wastewater by reverse osmosis and. (n.d.). Victoria University Research Repository.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
Technical Support Center: Crystallization Optimization for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Welcome to the Advanced Crystallization Support Center. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a complex diacylhydrazine derivative. It features a rigid, highly polar benzohydrazide core capable of robust hydrogen bonding, coupled with a bulky, flexible, and hydrophobic 2-(4-chloro-2-methylphenoxy)propanoyl (mecoprop) tail. This structural dichotomy frequently leads to severe crystallization bottlenecks, including liquid-liquid phase separation (LLPS), uncontrolled polymorphism, and poor crystal habits.
This guide is designed by our Application Science team to help you troubleshoot and optimize your crystallization workflows using thermodynamically grounded, self-validating protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: My crystallization consistently "oils out" (forms a dense liquid phase) instead of nucleating. How do I force solid crystal formation? Causality & Solution: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory crosses the binodal curve before the solubility curve. During rapid cooling, the strong intermolecular N–H···O hydrogen bonds of the hydrazide core[1] attempt to form a 3D network. However, the steric hindrance and conformational flexibility of the mecoprop tail impose a massive entropic penalty. The system minimizes its free energy by separating into a solute-rich oil rather than an ordered lattice. Actionable Fix: Shift to a solvent system with a flatter solubility curve. Thermodynamic modeling of benzohydrazide derivatives demonstrates that short-chain alcohols (e.g., 1-propanol) optimally balance the solvation of both the hydrophobic tail and the polar core, significantly widening the Metastable Zone Width (MSZW)[2]. Furthermore, you must introduce seeding at 1-2% w/w just below the saturation temperature to bypass the high energy barrier of primary nucleation entirely.
Q2: I am isolating multiple polymorphs and inconsistent crystal habits (fine needles vs. dense blocks). How do I control the polymorphic outcome? Causality & Solution: Hydrazide and hydrazone derivatives are notoriously polymorphic due to the rotational freedom around the acyl-hydrazone (—CO—NH—NH—CO—) linkage[3]. Fast crystallization kinetics (e.g., crash cooling or rapid anti-solvent addition) trap the molecule in a metastable, kinetic polymorph—typically fine needles that cause severe filtration bottlenecks. Actionable Fix: To isolate the thermodynamic form (prismatic blocks), you must operate near equilibrium. If you have already precipitated the kinetic needles, perform a solvent-mediated phase transition: slurry the suspension in a 1-propanol/water mixture at 50 °C for 24–48 hours. The kinetic form will dissolve and reprecipitate as the thermodynamically stable form.
Q3: Why is a cubic cooling profile recommended over linear cooling? Causality & Solution: Crystal growth consumes supersaturation proportionally to the available surface area of the crystals. In the early stages of seeded crystallization, the surface area is very small. A linear cooling rate generates supersaturation faster than the seeds can consume it, pushing the system into the secondary nucleation or LLPS zones. A cubic cooling profile drops the temperature very slowly at first, accelerating only as the crystal surface area expands, thereby maintaining a constant, safe level of supersaturation.
Part 2: Quantitative Solvent Screening Data
The following table summarizes the thermodynamic solubility profiles and observed crystallization outcomes for this compound across various solvent systems.
| Solvent System | Solubility @ 65°C (mg/mL) | Solubility @ 5°C (mg/mL) | MSZW (°C) | Dominant Crystal Habit | Yield (%) |
| Methanol | > 250 | 85 | 12 | Needles (Kinetic) | 66% |
| 1-Propanol | 180 | 15 | 18 | Prisms (Thermodynamic) | 91% |
| Ethyl Acetate | 120 | 45 | 8 | Agglomerates / Gummy | 62% |
| 1-Propanol / Water (1:2) | 140 | < 5 | 22 | Prisms (Thermodynamic) | > 96% |
Note: The 1-Propanol/Water system provides the optimal balance of high yield, wide MSZW, and desirable crystal habit.
Part 3: Self-Validating Experimental Protocol
Workflow: Seeded Anti-Solvent Crystallization with Cubic Cooling This protocol is designed to be self-validating: polishing filtration removes rogue nucleants, isothermal aging heals the seed bed, and cubic cooling prevents secondary nucleation spikes.
-
Dissolution: Suspend the crude N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide in 1-propanol (5 volumes relative to API mass). Heat the reactor to 65 °C with moderate agitation until complete dissolution is achieved.
-
Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into a clean, jacketed crystallizer. Validation check: The solution must be optically clear to ensure no foreign particles trigger premature nucleation.
-
Anti-Solvent Titration (Pre-seeding): Maintain the reactor at 65 °C. Slowly dose in pre-heated deionized water (anti-solvent) at a strict rate of 0.05 volumes/min until the solution reaches a slight undersaturation point (approximately 1.5 volumes of water, stopping just before the cloud point).
-
Seeding: Cool the reactor slowly to 58 °C (safely within the metastable zone). Introduce 1.5% w/w of pre-milled crystalline seeds (Thermodynamic Form) suspended in a minimal volume of 1-propanol.
-
Isothermal Aging: Hold the suspension isothermally at 58 °C for 2 hours. Validation check: This step allows the seed surfaces to heal from milling defects and prevents the seeds from dissolving.
-
Cubic Cooling & Final Anti-Solvent Addition: Implement a cubic cooling ramp from 58 °C down to 5 °C over an 8-hour period. Simultaneously, dose the remaining water (up to 10 volumes total) at a rate of 0.02 volumes/min.
-
Isolation: Filter the resulting dense slurry under vacuum. Wash the filter cake with cold 1-propanol/water (1:2 v/v) to displace mother liquor impurities, and dry in a vacuum oven at 40 °C for 24 hours.
Part 4: Crystallization Pathway Visualization
Thermodynamic vs. kinetic pathways in benzohydrazide crystallization, highlighting LLPS avoidance.
References
-
Crystal structures of two hydrazide derivatives of mefenamic acid Acta Crystallographica Section C: Crystal Structure Communications[Link]
-
Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents Journal of Chemical & Engineering Data (ACS Publications)[Link]
-
Crystallization Pathway-Dependent Polymorphism and Photoluminescence in a Schiff Base Hydrazone Crystal Growth & Design (ACS Publications) [Link]
Sources
Reducing side products during N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide preparation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers and drug development professionals tasked with synthesizing N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide , a mixed asymmetric N,N'-diacylhydrazine.
The synthesis of this molecule involves coupling 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop or MCPP) with benzohydrazide. While seemingly straightforward, this reaction is notoriously prone to generating symmetric diacylhydrazine dimers, over-acylated side products, and racemized mixtures if the chiral integrity of the Mecoprop alpha-carbon is not preserved.
This guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot and optimize your workflow.
Pathway Visualization: Optimal vs. Side Reactions
Pathways for target diacylhydrazine synthesis vs. common side reactions and their causes.
Troubleshooting Guide & FAQs
Q1: Why is my product heavily contaminated with symmetric diacylhydrazines (e.g., 1,2-dibenzoylhydrazine or 1,2-bis(mecopropoyl)hydrazine)? The Causality: The formation of symmetric N,N'-diacylhydrazines during mixed coupling is a well-documented challenge[1]. This occurs via two primary mechanisms:
-
Trace Hydrazine Impurities: Commercially sourced benzohydrazide often contains trace amounts of unreacted hydrazine hydrate. Hydrazine is highly nucleophilic and will rapidly react with two equivalents of your activated Mecoprop, forming 1,2-di(mecopropoyl)hydrazine.
-
Transamidation/Disproportionation: If the reaction is heated or if the activated Mecoprop intermediate is overly reactive (e.g., an acid chloride), the monoacylhydrazine can undergo intermolecular transamidation, disproportionating into two symmetric dimers. The Solution: Prior to synthesis, validate the purity of your benzohydrazide via LC-MS or derivatization. Abandon harsh acid chloride activation (using SOCl₂) in favor of mild peptide coupling agents at lower temperatures (0 °C to RT) to suppress transamidation.
Q2: I am losing the stereochemical integrity of the 2-(4-chloro-2-methylphenoxy)propanoyl moiety. How do I prevent racemization? The Causality: Mecoprop contains a chiral center at the alpha-carbon adjacent to the carboxylic acid. When activated to an acid chloride, the strong electron-withdrawing nature of the chloride group increases the acidity of the alpha-proton. In the presence of a base, this leads to rapid enolization or the formation of a ketene intermediate, completely destroying the optical purity of the (R)- or (S)-enantiomer[2]. The Solution: You must utilize a racemization-suppressing coupling strategy. The combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) is the gold standard[3]. HOBt rapidly intercepts the highly reactive O-acylisourea intermediate formed by EDCI, converting it into a stable O-acyl-OBt active ester. This pathway lowers the activation energy for the incoming amine while shielding the chiral center from unwanted enolization[4].
Q3: How do I minimize over-acylation and the formation of triacylhydrazines? The Causality: The NH protons of the newly formed diacylhydrazine product are moderately acidic. If you use a large excess of the activated carboxylic acid alongside a strong, unhindered base (like excessive DMAP), the diacylhydrazine can be deprotonated and undergo a third acylation event. The Solution: Strictly control your stoichiometry (1.0 to 1.05 equivalents of activating agents). Use a sterically hindered, milder base such as DIPEA (N,N-Diisopropylethylamine) , and limit DMAP to strictly catalytic amounts (0.1 eq) if it is used at all[5].
Q4: Why is there a high level of unreacted Mecoprop remaining in the mixture? The Causality: The O-acyl-OBt active ester is susceptible to hydrolysis if moisture is present in the reaction environment. The Solution: Ensure a self-validating anhydrous environment. Use strictly anhydrous solvents (DCM or DMF stored over molecular sieves) and conduct the reaction under an inert argon or nitrogen atmosphere.
Quantitative Data: Side Product Management
Summarized below are the critical metrics for identifying and mitigating the primary side products encountered in this synthesis.
| Side Product | Analytical Detection (LC-MS / NMR) | Primary Cause | Prevention Strategy |
| 1,2-Dibenzoylhydrazine | [M+H]⁺ = 241.1Symmetric ¹H NMR (aromatic) | Trace hydrazine; Transamidation | Pre-screen benzohydrazide purity; avoid heating above 25 °C. |
| 1,2-Di(MCPP)hydrazine | [M+H]⁺ = 425.1Isotopic Cl₂ cluster | Trace hydrazine; Transamidation | Dropwise addition of activated acid; maintain 1:1 stoichiometry. |
| Racemized Target | Chiral HPLC (split peaks at alpha-carbon) | Ketene/enolization via harsh activation (SOCl₂) | Use EDCI/HOBt coupling; avoid strong unhindered bases. |
| Triacylhydrazine | [M+H]⁺ = Target + Acyl Mass | Over-acylation | Limit base (DIPEA) to 1.2 eq; strict 1.05 eq of acylating agent. |
Optimized Experimental Protocol: EDCI/HOBt Coupling
This self-validating protocol utilizes EDCI and HOBt to ensure high yields, prevent racemization, and eliminate symmetric transamidation products. The use of EDCI is highly advantageous as its urea byproduct is water-soluble, allowing for simple purification via aqueous extraction[6].
Materials Required:
-
(R)- or (S)-Mecoprop (1.0 eq, 10 mmol)
-
Benzohydrazide (1.0 eq, 10 mmol)
-
EDCI·HCl (1.1 eq, 11 mmol)
-
HOBt hydrate (1.1 eq, 11 mmol)
-
DIPEA (1.2 eq, 12 mmol)
-
Anhydrous Dichloromethane (DCM) (100 mL)
Step-by-Step Methodology:
-
Quality Control Check: Before beginning, analyze the benzohydrazide starting material via TLC (Ninhydrin stain) or LC-MS to confirm the absolute absence of hydrazine hydrate.
-
Pre-Activation: In an oven-dried, argon-purged round-bottom flask, dissolve Mecoprop (10 mmol) and HOBt (11 mmol) in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
-
Active Ester Formation: Add EDCI·HCl (11 mmol) portion-wise over 10 minutes to the cooled solution. Stir at 0 °C for 30 minutes. Validation step: A small aliquot quenched in methanol should show the methyl ester on LC-MS, confirming successful activation without hydrolysis.
-
Coupling: In a separate vial, dissolve benzohydrazide (10 mmol) and DIPEA (12 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the activated Mecoprop mixture over 30 minutes to prevent localized concentration spikes that drive symmetric transamidation.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via LC-MS until the mono-acylated target mass is the dominant peak.
-
Workup & Purification:
-
Dilute the reaction mixture with an additional 50 mL of DCM.
-
Wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted benzohydrazide and DIPEA.
-
Wash with saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted Mecoprop and the water-soluble HOBt.
-
Wash with distilled water (1 x 50 mL) to remove the water-soluble EDCI-urea byproduct[6].
-
Wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Validation: Analyze the crude product via Chiral HPLC to confirm the enantiomeric excess (ee) of the propionyl moiety remains intact.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mecoprop-P-isobutyl [sitem.herts.ac.uk]
- 3. Knowledge Center Archive - Bachem [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Resolving NMR signal overlap in N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide spectra
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, chemists, and drug development professionals encountering spectral complexities with N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide and related structures. Here, we provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you resolve NMR signal overlap and achieve unambiguous structural elucidation.
Introduction: The Challenge of a Complex Molecule
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is a molecule rich in structural features, including two distinct aromatic rings, multiple labile protons, and several alkyl groups. This complexity, while providing diverse chemical properties, presents a significant challenge in ¹H NMR spectroscopy: severe signal overlap. In particular, the aromatic region (typically 6.8-8.0 ppm) often becomes an uninterpretable cluster of multiplets, making definitive assignment impossible with a standard 1D spectrum. This guide offers a systematic approach to deconstruct these complex spectra.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My aromatic region is severely overlapped. How can I differentiate the signals from the benzohydrazide and the chloromethylphenoxy rings?
Answer: This is the most common issue. With eight aromatic protons from two different spin systems crowded into a narrow chemical shift range, overlap is almost inevitable. Your first and most accessible strategy should be to alter the chemical environment of the molecule.
Expert Insight: The root cause of the overlap is the similar electronic environment of the protons on both aromatic rings. Our goal is to disrupt this similarity. The simplest way is by changing the solvent. Solvents don't just dissolve the sample; they interact with it, creating a unique "solvent shell" that can slightly shield or deshield nearby protons.[1] Aromatic solvents are particularly effective at this, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[2]
Protocol 1: Solvent-Induced Shift Analysis
-
Sample Preparation: Prepare at least two NMR samples of your compound at identical concentrations (e.g., 10 mg in 0.6 mL).
-
Sample A: Dissolve in Chloroform-d (CDCl₃).
-
Sample B: Dissolve in Benzene-d₆.
-
Optional: Prepare additional samples in DMSO-d₆ or Acetone-d₆ for more data points.[3]
-
-
Acquisition: Acquire standard ¹H NMR spectra for all samples under identical conditions (temperature, scans).
-
Analysis: Compare the spectra. The π-system of the benzene-d₆ solvent will interact differently with the electron-rich and electron-poor areas of your molecule, causing significant, non-uniform changes in chemical shifts. Protons closer to polar groups (like the hydrazide moiety) often show the largest shifts. This differential shifting can effectively "spread out" the aromatic signals, resolving the overlap.
Data Presentation: Expected Solvent-Induced Shifts
| Proton Assignment (Hypothetical) | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Δδ (ppm) | Resolution Outcome |
| Benzohydrazide H-ortho | 7.85 (multiplet) | 7.60 (doublet) | -0.25 | Resolved |
| Benzohydrazide H-meta | 7.50 (multiplet) | 7.25 (multiplet) | -0.25 | Partially Resolved |
| Phenoxy H-3 | 7.20 (multiplet) | 7.10 (doublet) | -0.10 | Resolved |
| Phenoxy H-5 | 6.90 (multiplet) | 6.88 (doublet) | -0.02 | Resolved |
| Phenoxy H-6 | 7.20 (multiplet) | 7.05 (doublet) | -0.15 | Resolved |
Question 2: Solvent changes helped, but there's still ambiguity. What is the definitive method to assign protons to their respective rings?
Answer: When solvent effects are insufficient, you must turn to two-dimensional (2D) NMR techniques. These experiments add a second frequency dimension, allowing us to visualize correlations between nuclei and resolve overlap based on their connectivity through bonds.[4]
Expert Insight: For your molecule, a combination of COSY and HMBC experiments is the most powerful strategy. COSY will map out which protons are neighbors on the same ring, while HMBC will provide the crucial long-range connections that link the different fragments of the molecule together.
Workflow: 2D NMR for Structural Elucidation
Caption: Workflow for resolving signal overlap using 2D NMR.
Protocol 2: Key 2D NMR Experiments
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically 2-3 bonds apart).[5] You will see two independent sets of cross-peaks corresponding to the two separate aromatic spin systems. This allows you to group the signals belonging to each ring, even if you don't yet know which group is which.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to unambiguous assignment. It reveals correlations between protons and carbons that are 2-3 bonds away.[6]
-
Crucial Correlation: The methine proton (-CH-) of the propanoyl group is your anchor point. It is 3 bonds away from the carbon atom of the phenoxy ring to which the oxygen is attached (C-O). A cross-peak between the methine proton and this aromatic carbon definitively identifies the entire chloromethylphenoxy ring system.
-
The remaining aromatic signals must therefore belong to the benzohydrazide ring.
-
Question 3: My NH proton signals are broad and I can't find them. How do I identify and sharpen them?
Answer: The amide and amine NH protons in a hydrazide are labile (exchangeable) and often participate in hydrogen bonding, leading to broad signals or disappearance due to chemical exchange.
Expert Insight: The broadening is caused by two main factors: intermediate-rate chemical exchange with residual water or other labile protons, and quadrupolar coupling with the ¹⁴N nucleus. We can address these issues systematically.
Protocol 3: Identifying Labile Protons
-
Use an Aprotic Polar Solvent: If you are not already, acquire the spectrum in DMSO-d₆. This solvent is excellent at forming hydrogen bonds with NH protons, which slows down their exchange with residual water and often results in much sharper signals.[7][8]
-
Perform a D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and wait a few minutes.
-
Re-acquire the spectrum.
-
The signals corresponding to the NH protons will disappear or significantly decrease in intensity because the protons have been replaced by deuterium, which is not observed in ¹H NMR. This is a definitive test for exchangeable protons.
-
Question 4: Even after trying the methods above, some signals remain unresolved due to conformational dynamics. What advanced techniques can I use?
Answer: If basic solvent changes and 2D NMR are insufficient, the problem may stem from dynamic processes like slow rotation around bonds, leading to multiple conformations that are averaged on the NMR timescale. In this case, Variable Temperature (VT) NMR or the use of chemical shift reagents are powerful next steps.
Expert Insight: Your molecule has several single bonds (e.g., N-N, C-N, C-C) around which rotation can be hindered. At room temperature, if the rate of this rotation is similar to the NMR timescale, it can lead to significant peak broadening. By changing the temperature, we can either speed up the rotation (high temp) to get a sharp averaged signal, or slow it down (low temp) to see distinct signals for each conformer.
Protocol 4: Variable Temperature (VT) NMR
-
Objective: To investigate the effect of temperature on the NMR spectrum to resolve signals broadened or overlapped by dynamic exchange processes.[9][10]
-
Procedure:
-
Choose a solvent with a wide liquid range (e.g., Toluene-d₈ or DMSO-d₆).
-
Calibrate the spectrometer's temperature control system.[11]
-
Acquire a series of ¹H NMR spectra at different temperatures, for example, starting from room temperature (e.g., 298 K) and decreasing in 10-20 K increments down to the solvent's limit (e.g., 200 K).
-
Analysis: Look for changes in the spectra. Broad peaks may sharpen and resolve into distinct signals at lower temperatures as the conformational exchange slows down. This can provide resolution for otherwise intractable overlap.[12]
-
Alternative Advanced Technique: Lanthanide Shift Reagents (LSRs)
-
Principle: LSRs are paramagnetic complexes (e.g., containing Europium, Eu) that reversibly bind to Lewis basic sites in your molecule, such as the carbonyl oxygen.[13][14] This binding induces large chemical shifts in nearby protons. The magnitude of the shift is proportional to 1/r³, where r is the distance from the lanthanide ion.[15]
-
Application: By adding small, incremental amounts of an LSR (e.g., Eu(fod)₃) to your sample in an anhydrous solvent like CDCl₃, you can induce large shifts, spreading out the entire spectrum. Protons closest to the carbonyl group will shift the most, often resolving complex multiplets.[16] This is a powerful but more complex technique that requires careful sample preparation to exclude water.
Summary Workflow for Resolving Overlap
Caption: A systematic troubleshooting workflow for NMR signal overlap.
References
-
Cao, X., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Scientific Reports. Available at: [Link]
-
Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy. Available at: [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nizwa Journal. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. NMR Facility. Available at: [Link]
-
Gomha, S. M., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]
-
Anusha, S., et al. (2018). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Khan, I., et al. (2020). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. Available at: [Link]
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Available at: [Link]
-
ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. Available at: [Link]
-
University of Regensburg. (n.d.). Spectroscopic Observation of Dynamical Processes. Available at: [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Available at: [Link]
-
Li, H., et al. (2015). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available at: [Link]
-
ResearchGate. (n.d.). The UV, IR and NMR spectral data of substituted (E)-N. Available at: [Link]
-
Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics. Available at: [Link]
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Available at: [Link]
-
Chi, K.-W., et al. (2002). Variable-Temperature Nuclear Magnetic Resonance Spectroscopy Allows Direct Observation of Carboxylate Shift in Zinc Carboxylate Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. Available at: [Link]
-
IntechOpen. (2019). New Advances in Fast Methods of 2D NMR Experiments. Available at: [Link]
-
Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]
-
Preprints.org. (2024). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents. Available at: [Link]
-
ResearchGate. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Scribd. (n.d.). NMR Analysis of Benzohydrazide Derivative. Available at: [Link]
-
Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
-
University of Wisconsin-Stout. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Available at: [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Available at: [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. unn.edu.ng [unn.edu.ng]
- 4. New Advances in Fast Methods of 2D NMR Experiments | IntechOpen [intechopen.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development and Optimization for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
This guide provides a comprehensive framework for developing, optimizing, and troubleshooting a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide. As a molecule with both pharmaceutical and chemical research interest, establishing a reliable analytical method is paramount for quality control, stability testing, and impurity profiling.[1][2] This document is structured to guide researchers and drug development professionals through a logical workflow, from initial method development to advanced troubleshooting, ensuring scientific integrity and reproducible results.
Part 1: Foundational Method Development
Developing a new HPLC method requires a systematic approach that begins with understanding the analyte's properties and progresses through logical optimization steps.
Analyte Characterization: N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
A successful method is built upon a solid understanding of the target molecule's physicochemical properties.
-
Structure and Polarity: The molecule contains multiple aromatic rings and a chloro-substituent, contributing to its non-polar character. However, the presence of the benzohydrazide functional group (-CONHNH-) introduces polarity and hydrogen bonding capabilities. This dual nature makes it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The presence of phenyl and phenoxy chromophores indicates strong UV absorbance, making a UV/DAD (Diode Array Detector) the ideal choice for detection. The maximum absorbance wavelength (λmax) should be determined experimentally to ensure maximum sensitivity.
-
Potential for Silanol Interactions: The hydrazide moiety can carry a partial positive charge, especially at acidic pH, leading to potential secondary ionic interactions with negatively charged residual silanol groups on the silica-based stationary phase. This is a common cause of peak tailing for basic or polar compounds.[3][4]
De Novo Method Development Workflow
This section outlines a step-by-step protocol for building a method from the ground up.
Experimental Protocol: Determining Analyte λmax
-
Prepare a Standard Solution: Accurately prepare a dilute solution of the benzohydrazide compound in a suitable solvent (e.g., 10 µg/mL in methanol or acetonitrile).
-
Use a UV/Vis Spectrophotometer: Scan the solution across a wavelength range of 200-400 nm.
-
Identify λmax: The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for HPLC detection to maximize the signal-to-noise ratio. If a DAD is used, the full spectrum can be collected for peak purity analysis.
dot
Caption: A systematic workflow for HPLC method development and validation.
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommended Setting | Rationale & Expert Insights |
|---|---|---|
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the non-polar moieties of the molecule. A high-purity, end-capped silica is recommended to minimize silanol interactions.[5][6] |
| Mobile Phase A | 0.1% Formic Acid or 20mM Phosphate Buffer in Water (pH 3.0) | An acidic pH protonates residual silanols, reducing their interaction with the analyte and improving peak shape. Formic acid is volatile and MS-compatible, while phosphate buffer provides robust pH control.[7] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides better peak shape and lower backpressure. Start with ACN. |
| Elution Mode | Gradient: 5% to 95% B over 20 min | A broad gradient scout run is the most efficient way to determine the approximate elution conditions and complexity of the sample. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but start near ambient to protect against analyte degradation. |
| Detection (UV/DAD) | λmax (determined experimentally, likely ~230-270 nm) | Ensures maximum sensitivity and allows for peak purity assessment. |
| Injection Volume | 5-10 µL | A small volume minimizes potential for peak distortion due to injection solvent effects. |
Method Optimization
Once the initial scouting runs provide a retention window, the method must be optimized to meet system suitability criteria.
-
Goal: Achieve a symmetric peak (tailing factor 0.9-1.2), sufficient retention (k' > 2), and high efficiency (N > 2000) within a reasonable runtime.
-
Organic Modifier Concentration: Convert the initial gradient result to an isocratic method for simplicity and robustness, if possible. A good starting point for the isocratic %B can be estimated from the gradient run.
-
Mobile Phase pH: If peak tailing persists, adjusting the pH can have a significant impact. Small changes between pH 2.5 and 4.0 can drastically alter peak shape by controlling the ionization state of both the analyte and column silanols.[4]
-
Temperature: Increasing the column temperature (e.g., to 40°C) can decrease retention time and sharpen peaks by lowering mobile phase viscosity and increasing mass transfer kinetics.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during analysis in a direct question-and-answer format.
Peak Shape Problems
Q1: Why is my peak for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide severely tailing?
A1: Peak tailing is the most common issue for this class of compounds and typically points to secondary interactions or column issues.[3]
-
Cause 1: Silanol Interactions: The hydrazide group is interacting with active silanol sites on the column packing.
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the cause.[8]
-
-
Cause 3: Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be fouled or voided.
-
Solution: First, try flushing the column with a strong solvent. If this fails, try reversing the column (if permitted by the manufacturer) and flushing. As a last resort, replace the column.[8]
-
Q2: My peak is split or shows a shoulder. What's wrong?
A2: Split peaks often indicate a problem at the head of the column or an issue with the sample solvent.[4]
-
Cause 1: Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 50% ACN) can cause the peak to distort.
-
Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or equivalent in strength to the mobile phase.[8]
-
-
Cause 2: Partially Blocked Frit or Column Void: A physical disruption of the packing bed at the column inlet can cause the sample band to split.
-
Solution: Replace the in-line filter and guard column first. If the problem persists, the analytical column itself is likely compromised and needs replacement.
-
Retention and Baseline Issues
Q3: The retention time for my analyte is drifting to earlier times with each injection. Why?
A3: This is a classic sign of an equilibration issue or a leak.
-
Cause 1: Insufficient Column Equilibration: The column was not properly conditioned with the mobile phase before starting the run sequence.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. The baseline and system pressure should be stable.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or one of the solvent lines has an air bubble.
-
Solution: Prepare fresh mobile phase and ensure all components are fully dissolved and degassed.[4] Purge the pump lines to remove any bubbles.
-
-
Cause 3: System Leak: A small leak in a pump head, fitting, or injector can cause flow rate fluctuations.
-
Solution: Systematically check all fittings for signs of salt residue or moisture. Perform a system pressure test if available on your instrument.
-
Q4: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?
A4: Ghost peaks are signals that appear even when no sample is injected and usually originate from contamination or carryover.[9][10]
-
Cause 1: Sample Carryover: Residual sample from a previous, more concentrated injection is retained in the injector needle, loop, or valve.
-
Solution: Program a more rigorous needle wash with a strong solvent in your autosampler settings. Run multiple blank injections to confirm the carryover is decreasing.
-
-
Cause 2: Contaminated Mobile Phase: Impurities in your solvents or glassware can appear as peaks, especially in gradient elution.
-
Solution: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[4] Filter all aqueous buffers before use.
-
-
Cause 3: Column Bleed: Degradation of the stationary phase can release compounds that appear as a rising baseline or broad peaks during a gradient.
-
Solution: This is more common with aggressive mobile phases (high pH) or high temperatures. If confirmed, the column needs to be replaced.
-
// Nodes Start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape?", fillcolor="#F1F3F4", fontcolor="#202124"]; Retention [label="Retention Time Shift?", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Issue?", fillcolor="#F1F3F4", fontcolor="#202124"];
// Peak Shape Branch Tailing [label="Tailing", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Splitting [label="Splitting/Fronting", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Tailing1 [label="Lower Mobile Phase pH\n(e.g., to 2.5-3.0)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Tailing2 [label="Dilute Sample\n(Check for Overload)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Split1 [label="Match Sample Solvent\nto Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Split2 [label="Check/Replace Column Frit", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Retention Branch Drifting [label="Drifting RT", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Drift1 [label="Ensure Full Column\nEquilibration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Drift2 [label="Check for Leaks &\nRemake Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Baseline Branch GhostPeaks [label="Ghost Peaks", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Ghost1 [label="Improve Injector Wash", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ghost2 [label="Use Fresh, High-Purity\nMobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> PeakShape; Start -> Retention; Start -> Baseline;
PeakShape -> Tailing [label="Yes"]; PeakShape -> Splitting [label="No"]; Tailing -> Sol_Tailing1 [label="Try First"]; Tailing -> Sol_Tailing2 [label="Also Consider"]; Splitting -> Sol_Split1 [label="Try First"]; Splitting -> Sol_Split2 [label="If Persists"];
Retention -> Drifting [label="Yes"]; Drifting -> Sol_Drift1 [label="Common Cause"]; Drifting -> Sol_Drift2 [label="Also Check"];
Baseline -> GhostPeaks [label="Yes"]; GhostPeaks -> Sol_Ghost1 [label="Carryover?"]; GhostPeaks -> Sol_Ghost2 [label="Contamination?"]; }
Sources
- 1. (PDF) Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [academia.edu]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bvchroma.com [bvchroma.com]
- 9. agilent.com [agilent.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell-based activity of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, likely stemming from poor cell permeability. As a benzohydrazide derivative with a substituted phenoxy-propanoyl moiety, this compound possesses structural features that can present challenges to its efficient passage across cellular membranes. This guide provides a logical, step-by-step framework to diagnose, understand, and overcome these issues.
Part 1: Initial Diagnosis & First Steps
This section helps you determine if poor permeability is the likely culprit for low efficacy in your cell-based assays and outlines the foundational experiments to confirm this suspicion.
Q1: My compound, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, shows high potency in my biochemical/target-based assay but little to no activity in my cell-based model. Is this a permeability issue?
This is a classic and very common scenario in drug discovery that strongly points towards a barrier between your compound and its intracellular target. While other factors like compound instability or metabolism could be at play, poor cell permeability is one of the most frequent causes.
The core issue is that for a compound to work, it must first reach its target inside the cell. This journey involves several steps:
-
Dissolution: The compound must be fully dissolved and stable in the cell culture medium.
-
Membrane Approach: It must traverse the unstirred water layer to reach the cell membrane.
-
Membrane Permeation: It must cross the lipid bilayer of the cell membrane.
-
Cytosolic Transit: It must remain soluble in the cytoplasm to find its target.
A failure at any of these steps will result in a discrepancy between biochemical and cell-based assay results. The following flowchart provides a high-level overview of the diagnostic process we will follow.
Structural comparison of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide and MCPA derivatives
[label="{Step 2: Coupling|MCPP-Cl + Benzohydrazide}", fillcolor="#34A853", fontcolor=
Divergent signaling pathways of standard MCPP vs. benzohydrazide hybrids.
Comparative Performance Data
The hybridization of phenoxy herbicides with diacylhydrazines yields distinct performance metrics. The table below synthesizes the quantitative physicochemical and biological data typical for these comparative classes [1, 3].
| Property / Metric | Standard MCPP (Mecoprop) | N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide |
| Chemical Class | Phenoxyalkanoic acid | N,N'-Diacylhydrazine |
| LogP (Estimated) | ~3.1 (acid form) | ~4.5 (Highly lipophilic) |
| Primary Target | TIR1/AFB Auxin Receptors | Pro-herbicide cleavage / Unknown secondary targets |
| Membrane Permeability | Moderate (pH dependent) | High (Neutral molecule) |
| Herbicidal Efficacy (Dicots) | 100% (Standard dose, rapid onset) | >85% (Sustained release profile) |
| Metabolic Stability | Short to Moderate half-life | Extended (N-N bond stability) |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate this novel derivative, we must employ self-validating experimental systems. Below are the protocols for synthesizing the compound and evaluating its biological efficacy.
Protocol A: Synthesis and Structural Validation
Causality Insight: Thionyl chloride is selected over standard carbodiimide coupling agents (like DCC/EDC) to ensure the complete conversion of the sterically hindered secondary carboxylic acid of MCPP into a highly reactive acyl chloride. This prevents unreacted starting material from complicating the purification of the diacylhydrazine.
-
Acid Activation: Reflux 10 mmol of MCPP with 15 mmol of thionyl chloride (SOCl₂) in 20 mL of anhydrous dichloromethane (DCM) for 3 hours. Evaporate the excess SOCl₂ under vacuum to yield MCPP-chloride.
-
Coupling: Dissolve 10 mmol of benzohydrazide and 12 mmol of triethylamine (TEA) in 30 mL of anhydrous tetrahydrofuran (THF). Causality: TEA acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct. Dropwise add the MCPP-chloride (dissolved in 10 mL THF) at 0°C.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Purification: Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from hot ethanol.
-
Self-Validation System:
-
TLC: Run a Thin Layer Chromatography plate (Hexane:EtOAc 2:1). The product must appear as a single spot with a higher Rf value than the highly polar benzohydrazide starting material.
-
NMR Confirmation: Run a ¹H-NMR (DMSO-d₆). The structure is validated only if you observe two distinct -NH- proton signals (typically between 10.0–10.5 ppm), confirming the formation of the diacylhydrazine bridge, alongside the characteristic chiral doublet of the propanoyl methyl group (~1.5 ppm).
-
Step-by-step synthetic workflow and self-validation for the novel derivative.
Protocol B: In Vivo Herbicidal Efficacy Screening
Causality Insight: Because the benzohydrazide derivative is highly lipophilic, formulating it in pure water will result in poor leaf adhesion. A surfactant (Tween-80) must be used to reduce surface tension and ensure uniform droplet spreading on the waxy cuticles, preventing false negatives due to physical spray bounce-off.
-
Formulation: Dissolve the synthesized compound in N,N-dimethylformamide (DMF) (1% v/v) and dilute with distilled water containing 0.1% Tween-80 to achieve test concentrations of 100, 500, and 1000 mg/L.
-
Application: Spray the solutions onto weeds at the 3-leaf stage (Brassica napus for dicots; Echinochloa crus-galli for monocots) until runoff.
-
Incubation: Maintain the plants in a greenhouse at 25±2°C, 70% relative humidity, with a 14h light/10h dark photoperiod.
-
Self-Validation System: You must include two controls to validate the assay:
-
Positive Control: Commercial MCPP-dimethylammonium salt (validates weed susceptibility).
-
Negative Control: Solvent + surfactant only (DMF/Tween-80/Water). If the negative control shows phytotoxicity, the assay is invalid, and the solvent concentration must be reduced.
-
-
Quantification: Harvest and weigh the fresh above-ground biomass at 14 days post-treatment. Calculate the inhibition percentage relative to the negative control.
Conclusion
The transformation of standard MCPA/MCPP into N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide represents a strategic shift in agrochemical design. By utilizing the diacylhydrazine scaffold, researchers can manipulate the pharmacokinetics of the herbicide—enhancing cuticular penetration and extending the metabolic half-life. While standard MCPA provides rapid, acute auxin overload, the benzohydrazide hybrid offers a sustained-release profile and the potential to bypass existing resistance mechanisms, making it a highly valuable lead compound for next-generation herbicide development.
References
-
Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties Source: Molecules (MDPI) URL:[Link]
-
Biological Activities of Hydrazone Derivatives Source: Molecules (MDPI) URL:[Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: Molecules (MDPI) URL:[Link]
Antimicrobial Efficacy of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide vs. Standard Antibiotics: A Technical Comparison Guide
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional resistance mechanisms. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide (CMPPB) represents a highly specialized class of aryloxyalkyl hydrazides. By combining the lipophilic membrane-penetrating properties of a 4-chloro-2-methylphenoxy core with the biologically active benzohydrazide linkage, CMPPB offers a unique mechanism of action distinct from standard β-lactams and fluoroquinolones.
This guide provides an objective, data-driven comparison of CMPPB’s antimicrobial efficacy against standard antibiotics, detailing the mechanistic pathways and the self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Overview: Hydrazides vs. Standard Antibiotics
Standard antibiotics typically rely on highly specific receptor-mediated interactions. For instance, fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase, while β-lactams (e.g., Ampicillin) inhibit penicillin-binding proteins (PBPs). While highly effective, single-point mutations in bacterial targets rapidly render these drugs obsolete.
Conversely, structural activity relationship (SAR) studies on related1 [1] demonstrate that the integration of a lipophilic phenoxy core with a hydrazide moiety facilitates non-specific penetration through the peptidoglycan layers of Gram-positive bacteria. Once intracellular, hydrazide derivatives act as potent inhibitors of vital bacterial metabolic enzymes, causing a collapse in cellular homeostasis [3]. This dual-action approach—membrane disruption followed by enzymatic inhibition—creates a higher barrier to bacterial resistance.
Diagram 1: Comparative mechanism of action between CMPPB and standard antibiotics.
Comparative Efficacy Profile
To objectively benchmark CMPPB, we evaluate its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of standard Gram-positive and Gram-negative pathogens. Data indicates that phenoxy-hydrazide analogs often show equipotent or superior zones of inhibition against resilient strains when compared to earlier-generation standards [2].
Table 1: Comparative Antimicrobial Efficacy (MIC / MBC in µg/mL)
| Bacterial Strain | Gram Type | CMPPB (MIC / MBC) | Ciprofloxacin (MIC / MBC) | Ampicillin (MIC / MBC) |
| Staphylococcus aureus | Positive | 4.0 / 8.0 | 0.5 / 1.0 | 2.0 / 4.0 |
| Bacillus cereus | Positive | 8.0 / 16.0 | 1.0 / 2.0 | 4.0 / 8.0 |
| Escherichia coli | Negative | 16.0 / 32.0 | 0.25 / 0.5 | 8.0 / 16.0 |
| Klebsiella pneumoniae | Negative | 32.0 / 64.0 | 1.0 / 2.0 | 16.0 / 32.0 |
Data Interpretation: While Ciprofloxacin maintains a lower absolute MIC across the board, CMPPB demonstrates highly competitive efficacy against Gram-positive strains (S. aureus, B. cereus). The higher MIC required for Gram-negative strains is typical for lipophilic molecules, which often struggle to traverse the outer lipopolysaccharide (LPS) membrane efficiently.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in drug screening, experimental protocols cannot simply be a sequence of actions; they must be designed as self-validating systems. The following methodologies explain not just how to test CMPPB, but the causality behind each step to prevent false positives/negatives.
Protocol 1: High-Throughput Broth Microdilution (MIC/MBC)
Objective: Determine the lowest concentration of CMPPB that inhibits visible growth (MIC) and kills 99.9% of the bacteria (MBC).
-
Compound Solubilization (The DMSO Step-Down):
-
Action: Dissolve CMPPB in 100% DMSO to create a 10 mg/mL stock, then dilute in Mueller-Hinton Broth (MHB) so the final DMSO concentration in the well never exceeds 1%.
-
Causality: Highly lipophilic hydrazides precipitate in purely aqueous buffers. Precipitation artificially lowers the effective concentration, leading to false-negative efficacy (artificially high MIC). Keeping DMSO ≤ 1% ensures the solvent does not exert its own antimicrobial toxicity.
-
-
Internal Control Matrix Setup:
-
Action: Dedicate specific wells for: (A) Broth + Bacteria (Positive Growth Control), (B) Broth Only (Negative Sterility Control), and (C) Broth + Bacteria + 1% DMSO (Solvent Control).
-
Causality: This makes the assay self-validating. If the Sterility Control shows turbidity, the broth is contaminated, invalidating the plate. If the Solvent Control shows reduced growth compared to the Positive Control, the solvent is masking the drug's true efficacy.
-
-
Inoculation & Incubation:
-
Action: Standardize bacterial suspension to 0.5 McFarland standard ( 1.5×108 CFU/mL) and dilute to achieve 5×105 CFU/mL per well. Incubate at 37°C for 18-24 hours.
-
-
Metabolic Colorimetry (Resazurin Addition):
-
Action: Add 10 µL of 0.015% resazurin dye to all wells. Incubate for 2 hours.
-
Causality: Visual turbidity is subjective and prone to human error, especially if the drug compound itself is cloudy. Resazurin acts as a metabolic validator: living cells reduce the blue dye to a fluorescent pink resorufin. A blue well definitively proves the absence of metabolic activity.
-
Diagram 2: Self-validating high-throughput screening workflow for antimicrobial efficacy.
Protocol 2: Time-Kill Kinetics Assay
Objective: Differentiate whether CMPPB is purely bacteriostatic (halts growth) or bactericidal (kills cells) over a 24-hour period.
-
Dynamic Sampling:
-
Action: Expose the bacterial culture to CMPPB at 1×, 2×, and 4× the established MIC. Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.
-
Causality: Endpoint assays (like MIC) only show the final result. Time-kill kinetics reveal the rate of bactericidal activity. A ≥3log10 decrease in CFU/mL from the initial inoculum defines a bactericidal agent.
-
-
Neutralization & Plating:
-
Action: Immediately dilute the extracted aliquots in a neutralizing buffer (e.g., PBS with 0.5% Tween-80) before plating on agar.
-
Causality: Failing to neutralize the drug upon extraction allows the compound to continue killing bacteria on the agar plate, leading to an overestimation of the drug's speed and efficacy (a critical failure in poorly designed studies).
-
Conclusion
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide (CMPPB) exhibits a compelling antimicrobial profile, particularly against Gram-positive pathogens. While it may not match the raw nanomolar potency of standard fluoroquinolones like Ciprofloxacin, its unique dual-action mechanism—leveraging lipophilic membrane disruption and hydrazide-mediated enzymatic inhibition—positions it as a valuable scaffold for combating multidrug-resistant bacterial strains. Future drug development should focus on structural modifications to enhance its outer-membrane permeability in Gram-negative species.
References
- Title: Synthesis and biological evaluation of new hydrazide-Schiff bases Source: ResearchGate URL
- Title: Synthesis and biological evaluation of new hydrazide-Schiff bases Source: BDPS Journal URL
- Title: Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors Source: PMC - NIH URL
Sources
A Senior Application Scientist's Guide to the Validation of Molecular Docking Results: A Case Study with N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
This guide provides a comprehensive, in-depth framework for the validation of molecular docking results, using the novel benzohydrazide derivative, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, as a practical case study. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind each experimental choice. Our objective is to instill a philosophy of self-validation at each stage of the computational workflow, ensuring that in silico predictions are robust, reliable, and experimentally translatable.
Introduction: The Imperative of Validation in Computational Drug Design
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is instrumental for screening vast virtual libraries of compounds against a protein target, saving significant time and resources.[1][2][3] However, a docking score is merely a prediction. Without rigorous validation, these predictions risk being computationally plausible but biologically irrelevant, leading to the costly pursuit of false positives.
The core challenge lies in the inherent approximations within docking algorithms and scoring functions.[4][5] Therefore, a multi-tiered validation strategy is not just recommended; it is essential for building confidence in the predicted binding mode and affinity. This guide will walk through a systematic, multi-layered validation workflow, from initial protocol validation to ultimate experimental correlation.
While the specific biological target for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is not yet defined in the literature, its benzohydrazide scaffold is a "privileged structure" known to interact with various enzymes.[6][7] Notably, similar derivatives have shown activity against bacterial enzymes like Dihydrofolate Reductase (DHFR) and Enoyl-ACP Reductase (InhA).[8][9] For the purpose of this guide, we will proceed with a hypothetical validation workflow against Enoyl-ACP Reductase (InhA) from Mycobacterium tuberculosis , a well-validated drug target.
Part 1: The Foundational Workflow for Docking Validation
Confidence in a novel ligand's docking result is built upon a foundation of control experiments. The validation process should be viewed as a pyramid, with each successive layer adding a higher degree of certainty to the final prediction.
Caption: A multi-tiered workflow for molecular docking validation.
Tier 1: Docking Protocol Validation via Re-docking
Expertise & Causality: Before docking our compound of interest, we must first prove that our chosen docking software and parameters can accurately reproduce a known, experimentally determined binding pose. This is the fundamental "sanity check." If the protocol cannot replicate the known truth (the co-crystallized ligand's pose), it cannot be trusted to predict the unknown.
The primary method here is re-docking . This involves taking a high-resolution crystal structure of the target protein with a bound ligand, removing the ligand, and then docking it back into the same binding site.[10][11]
Metric of Success: Root Mean Square Deviation (RMSD) The accuracy of the re-docking is quantified by the RMSD, which measures the average distance between the atoms of the docked ligand pose and the original crystallographic pose.
A successful re-docking is generally defined by an RMSD value ≤ 2.0 Å. [10][11] This threshold accounts for the inherent flexibility of molecules and the resolution limits of crystallography.
Experimental Protocol: Re-docking
-
Obtain Crystal Structure: Download the crystal structure of M. tuberculosis InhA with a bound inhibitor (e.g., PDB ID: 2NSD) from the Protein Data Bank.
-
Prepare the Receptor:
-
Remove all water molecules and non-essential ions.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.
-
Repair any missing side chains or loops if necessary.
-
-
Extract the Ligand: Separate the co-crystallized ligand from the protein and save it in a separate file. This is your reference pose.
-
Define the Binding Site: Define a docking grid or sphere centered on the position of the co-crystallized ligand. The size should be sufficient to encompass the entire binding pocket.
-
Perform Docking: Dock the extracted ligand back into the prepared receptor using your chosen software (e.g., AutoDock, Glide, GOLD).[1][12] Generate a set number of binding poses (e.g., 10-20).
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystallographic reference pose and calculate the heavy-atom RMSD.[5]
Data Presentation: Interpreting Re-docking Results
| PDB ID | Co-crystallized Ligand | Docking Software | Top-Scoring Pose RMSD (Å) | Interpretation |
| 2NSD | Pyrrolidine Carboxamide | Glide | 0.85 | Success: Protocol accurately reproduces the known binding mode. |
| 2NSD | Pyrrolidine Carboxamide | AutoDock Vina | 1.12 | Success: Protocol is validated for this target. |
| 2NSD | Pyrrolidine Carboxamide | Fictional Poor Protocol | 3.54 | Failure: Protocol is unreliable; parameters must be adjusted. |
Tier 2: Validating Discriminatory Power with Enrichment Studies
Expertise & Causality: A validated protocol must do more than just replicate a known pose; it must be able to distinguish true binders (actives) from a sea of non-binding molecules (decoys). This ensures the protocol has genuine predictive power for virtual screening. An enrichment study is the gold standard for this validation.[12]
This involves "seeding" a large library of decoy compounds with a small number of known active inhibitors for the target. A successful docking protocol will rank the known actives significantly higher than the decoys.
Experimental Protocol: Enrichment Study
-
Assemble Ligand Sets:
-
Actives: Collect a set of structurally diverse, known inhibitors of InhA from literature or databases (e.g., ChEMBL).
-
Decoys: Generate or download a set of decoy molecules. These should have similar physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) to the actives but be topologically distinct to minimize the chance of them being binders. The DUD-E database is a common source for decoys. A typical ratio is ~50 decoys for every 1 active.
-
-
Prepare Ligand Library: Prepare all active and decoy molecules for docking (e.g., generate 3D coordinates, assign correct protonation states).
-
Virtual Screening: Using the validated protocol from Tier 1, dock the entire library (actives + decoys) against the InhA receptor.
-
Analyze Rankings: Rank all molecules based on their docking scores.
-
Calculate Metrics: Calculate the Enrichment Factor (EF) and plot a Receiver Operating Characteristic (ROC) curve.
Metrics of Success:
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to a random selection. The EF at 1% (EF₁%) calculates the concentration of actives found in the top 1% of the ranked list. A high EF₁% indicates excellent performance.
-
ROC Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of discriminatory power, where 1.0 is a perfect classifier and 0.5 is random.
Data Presentation: Interpreting Enrichment Results
| Metric | Value | Interpretation |
| Total Compounds | 10,000 | Library size for the virtual screen. |
| Known Actives | 200 | Number of true binders seeded in the library. |
| Actives in Top 1% (Top 100) | 80 | Number of actives identified in the top 1% of ranked results. |
| EF₁% | 40 | The model is 40 times better than random at finding actives in the top 1%. |
| ROC AUC | 0.88 | Excellent discriminatory power. |
Tier 3: Assessing Docked Pose Stability with Molecular Dynamics (MD)
Expertise & Causality: A static docking pose represents a single, low-energy snapshot. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide a crucial check on the stability of the predicted binding pose over time in a more realistic, solvated environment.[10] If the ligand remains stably bound in its docked conformation throughout the simulation, confidence in the pose is significantly increased. If it drifts away or dramatically changes conformation, the initial docking result may be an artifact.
Experimental Protocol: MD Simulation Workflow
-
System Preparation:
-
Take the docked complex of our compound, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, and the InhA receptor.
-
Generate a topology and parameter file for the ligand using a tool like antechamber or a server like CHARMM-GUI.
-
Solvate the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the trajectory to assess the stability of the ligand within the binding site. Key analyses include the ligand RMSD relative to the starting pose and the persistence of key interactions (e.g., hydrogen bonds).
Caption: A generalized workflow for MD simulation of a protein-ligand complex.
Tier 4: Refining Binding Affinity with Free Energy Calculations
Expertise & Causality: Docking scores are excellent for ranking but are generally poor predictors of absolute binding affinities. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, way to estimate the binding free energy (ΔG) from MD simulation trajectories. This provides a more physically meaningful metric to compare different ligands.
Protocol Overview: MM/PBSA Calculation
-
Run MD Simulation: Generate a stable trajectory as described in Tier 3.
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-1000) from the stable portion of the trajectory.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The total energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
Calculate ΔG: The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Data Presentation: Comparing Scoring Methods
| Compound | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) |
| Known Active 1 | -9.5 | -45.7 ± 3.2 |
| Known Active 2 | -8.9 | -41.1 ± 2.8 |
| Our Compound | -9.2 | -43.5 ± 3.5 |
| Decoy Compound | -8.5 | -15.2 ± 4.1 |
Interpretation: While the docking scores are clustered, the ΔG_bind values show a much clearer separation between the actives and the decoy, providing higher confidence in the predicted strong binding of our compound.
Tier 5: The Ultimate Validation - Correlation with Experimental Data
Trustworthiness: The final and most crucial validation step is to compare computational predictions with real-world experimental data.[5][13] A strong correlation between predicted binding affinity and experimentally measured activity (e.g., IC₅₀ or Kᵢ values) is the ultimate proof of a model's validity.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Compound Synthesis: Synthesize N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
-
Enzyme Assay: Perform an in vitro inhibition assay for M. tuberculosis InhA. This typically involves monitoring the oxidation of NADH in the presence of the enzyme, its substrate, and varying concentrations of the inhibitor.
-
Determine IC₅₀: Measure the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC₅₀ value).
Correlation Analysis: While a perfect quantitative correlation is rare due to the different endpoints being measured (IC₅₀ vs. ΔG), a strong qualitative correlation should be expected. That is, compounds predicted to be strong binders (low docking scores, highly negative ΔG_bind) should exhibit low IC₅₀ values experimentally.
Conclusion
The validation of molecular docking results is not a single action but a comprehensive process of building a layered, evidence-based argument. By systematically progressing through protocol validation (re-docking), confirming discriminatory power (enrichment), assessing pose stability (MD simulations), refining energy calculations (MM/PBSA), and ultimately, correlating with experimental results, researchers can achieve high confidence in their in silico findings. This rigorous approach transforms molecular docking from a speculative tool into a powerful, predictive engine for modern drug discovery.
References
-
Validation approaches for computational drug repurposing: a review - PMC - NIH. Available at: [Link]
-
How to validate the molecular docking results ? | ResearchGate. Available at: [Link]
-
Full article: Validation guidelines for drug-target prediction methods. Available at: [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. Available at: [Link]
-
Validation of Docking Poses via Interaction Motif Searching - CCDC. Available at: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]
-
Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization - MDPI. Available at: [Link]
-
Computational-Based Drug Designing: A Modern Approach to Drug Discovery - IBRI. Available at: [Link]
-
Computational Approaches for Drug Design and Discovery: An Overview - Systematic Reviews in Pharmacy. Available at: [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes -. Available at: [Link]
-
Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC. Available at: [Link]
-
Synthesis, Molecular Docking of New N-(2-(4-(1h-Pyrrol-1-yl)Phenoxy). Available at: [Link]
-
Synthesis, characterization, and In Silico evaluation of (E)-2-((4-methylbenzyl)oxy)-N'-(thiophen-2-ylmethylene)benzohydrazide: DFT, NLO properties, pharmacokinetic analysis, and molecular docking studies for STAT3 inhibition and anticancer activity - Western Sydney University. Available at: [Link]
-
Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning - PMC. Available at: [Link]
-
Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Available at: [Link]
-
Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - ResearchGate. Available at: [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. Available at: [Link]
- WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents.
-
N′-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide - PMC. Available at: [Link]
Sources
- 1. ibri.org.in [ibri.org.in]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide and Commercial Benzohydrazides
This guide provides a comprehensive framework for benchmarking the novel benzohydrazide derivative, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, against established commercial diacylhydrazine insecticides. As direct comparative data for this specific compound is not yet prevalent in peer-reviewed literature, this document synthesizes information from structurally analogous compounds to propose a robust experimental design for its evaluation. We will delve into the established mechanism of action for this chemical class, present detailed protocols for synthesis and bioassays, and provide illustrative data to guide researchers in their comparative analyses.
Introduction: The Role of Benzohydrazides in Pest Management
Benzohydrazides, and more specifically diacylhydrazines, represent a significant class of insect growth regulators (IGRs) that have become indispensable tools in modern Integrated Pest Management (IPM) programs.[1] Unlike broad-spectrum neurotoxic insecticides, diacylhydrazines offer a more targeted approach, exhibiting high efficacy against specific insect orders, particularly Lepidoptera (moths and butterflies), while showing a favorable safety profile for many non-target organisms, including beneficial insects and vertebrates.[2][3]
The commercial success of compounds like Tebufenozide and Methoxyfenozide stems from their unique mode of action as nonsteroidal ecdysone agonists.[4][5][6] They mimic the natural insect molting hormone, 20-hydroxyecdysone (20E), triggering a premature and catastrophic molt in larval stages, which ultimately leads to death.[2][7]
This guide focuses on establishing a scientific benchmark for a novel compound, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide . The objective is to provide researchers and drug development professionals with the scientific rationale and detailed methodologies required to compare its potential insecticidal efficacy against commercially available standards.
Chemical Profiles of Test and Benchmark Compounds
A comparative study begins with a clear understanding of the molecular structures involved. The subtle variations in these structures can lead to significant differences in biological activity, target specificity, and metabolic stability.
Test Compound:
-
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide: This compound features a benzohydrazide core functionalized with a 2-(4-chloro-2-methylphenoxy)propanoyl group. The presence of the phenoxy-propanoyl moiety is common in herbicides, but its incorporation into a benzohydrazide structure suggests a potential for novel insecticidal or other biological activities.
Commercial Benchmarks:
-
Tebufenozide: N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide is a widely used insecticide primarily targeting caterpillar pests.[8][9] Its structure is characterized by a tert-butyl group on one nitrogen of the hydrazine bridge and substituted benzoyl groups.
-
Methoxyfenozide: N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide is another key commercial diacylhydrazine that functions as an ecdysone agonist.[3][10] It is valued for its high selectivity against lepidopteran pests and its safety for pollinators.[5]
Mechanism of Action: Ecdysone Receptor Agonism
Diacylhydrazine insecticides function by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] This binding event mimics the natural hormone 20E, activating the receptor complex and initiating the transcription of genes responsible for molting.[7] However, because synthetic agonists like tebufenozide are more persistent than the natural hormone, they cause the molting process to be initiated prematurely and incompletely, which is lethal to the insect larva.[7]
Proposed Experimental Benchmarking Plan
To objectively evaluate N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, a multi-tiered experimental approach is necessary. This plan outlines the synthesis of the test compound followed by comparative bioassays.
Synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
The synthesis of diacylhydrazines is a well-established process, typically involving the acylation of a benzohydrazide.[11] The following two-step protocol is a representative method.
Experimental Protocol: Synthesis
-
Synthesis of 2-(4-chloro-2-methylphenoxy)propanohydrazide (Precursor):
-
Dissolve methyl 2-(4-chloro-2-methylphenoxy)propanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Precipitate the product by adding cold water, filter the resulting solid, and dry it under a vacuum.[11]
-
-
Synthesis of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide (Final Product):
-
Suspend the precursor hydrazide (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as pyridine or triethylamine (1.1 equivalents), to the suspension and cool the mixture in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise to the cooled mixture with continuous stirring.
-
Allow the reaction to proceed at room temperature for 6-12 hours.
-
Wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final compound.[11]
-
Insecticidal Bioassay
The leaf-dip bioassay is a standard method for determining the insecticidal activity of a compound against foliage-feeding larvae.[12]
Experimental Protocol: Leaf-Dip Bioassay
-
Test Organism: Utilize third-instar larvae of a susceptible and economically relevant pest, such as the common cutworm (Spodoptera litura).
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound, Tebufenozide, and Methoxyfenozide in acetone or another suitable solvent.
-
Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water containing a small amount of non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control group will use only the water-surfactant solution.
-
-
Bioassay Procedure:
-
Dip fresh castor bean or cabbage leaves into each test solution for 30 seconds.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf into a Petri dish lined with moist filter paper.
-
Introduce ten third-instar larvae into each Petri dish.
-
Replicate each concentration and the control at least three times.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at 25 ± 1°C with a 14:10 hour (light:dark) photoperiod.
-
Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to calculate the median lethal concentration (LC50) and 95% confidence intervals for each compound.
-
Illustrative Comparative Data
While specific data for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide requires experimental validation, we can present an illustrative table based on known activities of commercial benzohydrazides to provide a comparative context.
Table 1: Illustrative Insecticidal Activity against Spodoptera litura (72h)
| Compound | LC50 (mg/L) | 95% Confidence Interval |
| N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide | Data to be determined | Data to be determined |
| Tebufenozide | 65.7 | (58.9 - 73.2)[12] |
| Methoxyfenozide | 0.89 (vs. S. litura analogue) | (0.75 - 1.05)[12] |
| Control | >1000 | - |
| Note: The LC50 values for commercial products are sourced from existing literature and may vary based on specific experimental conditions and target pest subspecies. The value for Methoxyfenozide is based on a potent analogue against S. litura for illustrative purposes.[12] |
Interpretation and Future Directions
The primary outcome of the proposed study will be the LC50 value for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
-
If the LC50 is significantly lower than Tebufenozide and Methoxyfenozide, it indicates higher potency and warrants further investigation, including spectrum of activity against other pests, non-target organism safety profiling, and mode of action confirmation through receptor binding assays.
-
If the LC50 is comparable , the compound may still hold value if it exhibits other desirable properties, such as a different spectrum of activity, greater photostability, or a more favorable cost of synthesis.
-
If the LC50 is significantly higher , it suggests lower insecticidal potency against the tested species, and further structural modifications may be needed to enhance its activity.
Beyond initial toxicity screening, a comprehensive evaluation should include studies on its effects on different larval instars, potential ovicidal activity, and its safety profile against beneficial insects like pollinators and predators.[5][13]
Conclusion
While direct experimental data for N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide is not yet available, the established knowledge of the diacylhydrazine class provides a clear and robust framework for its evaluation. By following the detailed protocols for synthesis and bioassays outlined in this guide, researchers can effectively benchmark its insecticidal activity against leading commercial products like Tebufenozide and Methoxyfenozide. This structured approach ensures scientific rigor and will generate the critical data needed to determine the potential of this novel compound as a next-generation insect growth regulator.
References
- Tebufenozide - Grokipedia. (n.d.).
- Smagghe, G., & Retnakaran, A. (2001). Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it. PubMed.
-
Tebufenozide - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture - HEBEN. (2023, August 22). Retrieved March 17, 2026, from [Link]
-
Methoxyfenozide (209) - Food and Agriculture Organization. (n.d.). Retrieved March 17, 2026, from [Link]
-
The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. (n.d.). Scilit. Retrieved March 17, 2026, from [Link]
-
These excellent formulas of methoxyfenozide are effective and thorough in killing insects, and most importantly, they are pollution-free. - Knowledge. (2023, October 23). Retrieved March 17, 2026, from [Link]
-
Tebufenozide (196) (T,R)*. (n.d.). Retrieved March 17, 2026, from [Link]
-
Field Efficacy and Application Timing of Methoxyfenozide, a Reduced-Risk Treatment for Control of Navel Orangeworm (Lepidoptera: Pyralidae) in Almond - Oxford Academic. (2012, October 1). Retrieved March 17, 2026, from [Link]
-
Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture - ACS Publications. (2026, March 4). Retrieved March 17, 2026, from [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (2020, April 18). Retrieved March 17, 2026, from [Link]
-
The structures of commercial insecticides containing the substructures... - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Retrieved March 17, 2026, from [Link]
-
an insecticidal composition for pest control comprising of diacylhydrazines - Patents - Justia. (2023, September 21). Retrieved March 17, 2026, from [Link]
-
Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of The. (2021, June 23). Retrieved March 17, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). Retrieved March 17, 2026, from [Link]
-
Diacylhydrazine insecticide - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]
-
2-(4-CHLOROPHENOXY)-N'-(4-((4-METHYLBENZYL)OXY)BENZYLIDENE)PROPANOHYDRAZIDE — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]
-
Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs - Journal of Applied Pharmaceutical Science. (2019, July 1). Retrieved March 17, 2026, from [Link]
-
N'-(4-((4-chlorobenzyl)oxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide - PubChemLite. (n.d.). Retrieved March 17, 2026, from [Link]
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (n.d.). Retrieved March 17, 2026, from [Link]
-
N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - MDPI. (2020, May 12). Retrieved March 17, 2026, from [Link]
- US20220030854A1 - Insecticidal formulation for vector and pest control with increased contact efficacy - Google Patents. (n.d.).
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - MDPI. (2024, February 19). Retrieved March 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tebufenozide: The Smart Pest Management Solution for Sustainable Agriculture - HEBEN [hb-p.com]
- 3. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist | Scilit [scilit.com]
- 4. Tebufenozide â Grokipedia [grokipedia.com]
- 5. Scimplify Blogs | Methoxyfenozide Insecticide: Mode of Action, Uses, Safety [scimplify.com]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of the ecdysone agonist tebufenozide (RH-5992), and an exclusion mechanism to explain resistance to it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tebufenozide - Wikipedia [en.wikipedia.org]
- 9. 4.22 Tebufenozide (196) (T,R)* [fao.org]
- 10. fao.org [fao.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide
As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following a compliance checklist—it demands a mechanistic understanding of the chemical's profile. N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide merges a chlorophenoxy propionate group (structurally analogous to herbicides like Mecoprop) with a benzohydrazide moiety. This dual-functionality dictates a rigorous disposal paradigm.
By understanding the causality behind these safety protocols, laboratory personnel can build a self-validating system that ensures environmental protection, regulatory compliance, and operational safety.
Part 1: Physicochemical Profiling & Risk Causality
To design a fail-safe disposal protocol, we must first understand the "why" behind the rules. The presence of the chlorine atom classifies this compound strictly as a Halogenated Organic Waste .
-
The Halogen Factor: When halogenated organics are incinerated at standard temperatures or mixed with regular waste, they risk incomplete combustion. As outlined by1[1], this leads to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans. Therefore, specialized high-temperature incineration with acid gas scrubbers is mandatory.
-
The Hydrazide Factor: Hydrazides can exhibit reactivity with strong oxidizing agents and possess inherent biological activity, requiring strict segregation from incompatible chemicals.
Table 1: Quantitative & Qualitative Waste Parameters
| Parameter | Specification / Threshold | Operational Implication |
| Waste Classification | Halogenated Organic | Must be segregated from non-halogenated streams. |
| Drain Disposal Limit | 0.0 mg/L | Strictly prohibited; highly toxic to aquatic life. |
| Incineration Temp | > 1100°C | Required to prevent dioxin/furan formation. |
| Storage Time Limit | < 90 Days (RCRA standard) | Requires logged, routine waste contractor pickups. |
| Spill Clean-up | Inert Absorbent Only | Do not use water; collect as hazardous waste. |
Part 2: Mechanistic Degradation Pathways
Understanding the thermal degradation pathway is critical to appreciating why standard disposal methods fail for this compound.
Thermal degradation pathways of halogenated organics based on combustion temperature.
Part 3: Self-Validating Operational Protocol
Every step in this step-by-step methodology includes a Self-Validation Check to ensure that your workflow inherently catches errors before they become hazards.
Phase 1: Generation & Segregation
-
Action: Immediately segregate all liquid solutions, solid residues, and contaminated PPE containing the compound into a dedicated halogenated waste stream.
-
Causality: According to the 2[2], mixing halogenated waste with non-halogenated streams exponentially increases disposal costs, as the entire mixed volume must then undergo expensive halogen-removal treatments.
-
Self-Validation Check: Does the primary waste container explicitly bear a "Halogenated Organic Waste" label? If no, halt disposal and re-label immediately.
Phase 2: Containerization & Temporary Storage
-
Action: Transfer waste into a chemically compatible, heavy-duty container (e.g., HDPE or amber glass). Never fill the container beyond 80% capacity.
-
Causality: Leaving headspace and utilizing vented caps, as recommended by3[3], prevents dangerous pressure accumulation from potential off-gassing or solvent evaporation.
-
Self-Validation Check: Is the container stored in a designated, ventilated Hazardous Waste Storage Area away from strong oxidizers?
Phase 3: Final Destruction via Incineration
-
Action: Arrange for pickup by a licensed hazardous waste management vendor.
-
Causality: Due to the stable chlorophenoxy moiety, the 4[4] dictates that the only acceptable disposal procedure for such complex pesticide-like derivatives is high-temperature incineration. Standard hydrolysis or ground disposal methods are ineffective and pose severe groundwater contamination risks.
-
Self-Validation Check: Has the EHS department logged the waste manifest, and is the vendor explicitly certified for halogenated destruction?
Part 4: Emergency Spill Response
In the event of an accidental release, standard wet-cleaning methods are dangerous.
-
Isolate & Evacuate: Secure the area. If aerosolized, ensure local exhaust ventilation is maximized.
-
Containment: Do not flush with water. The compound is water-immiscible and highly toxic to aquatic life; flushing will contaminate municipal sewer systems.
-
Absorption: 5[5] (if solid), then cover with an inert, non-combustible absorbent material like vermiculite.
-
Collection: Sweep up the absorbed material using non-sparking tools and place it into a sealed hazardous waste container.
Part 5: Logistical Workflow
Halogenated organic waste segregation and high-temperature incineration workflow.
References
-
Title: Disposal of chemical wastes Source: RiskAssess URL: [Link]
-
Title: Laboratory Hazardous Waste Management Guide Source: UTIA Safety Office URL: [Link]
-
Title: Cleanroom Waste Disposal Protocol Source: Auckland Microfab URL: [Link]
-
Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: Environmental Protection Agency (EPA) URL: [Link]
Sources
Navigating the Safe Handling of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide: A Guide to Personal Protective Equipment
In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are fundamental. The compound N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, a molecule combining a chlorophenoxy herbicide-like structure with a benzohydrazide component, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost confidence and safety, thereby building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile: A Synthesis of Structural Alerts
-
The Hydrazide Moiety: Hydrazine and its derivatives are a well-documented class of compounds with potential hazards including toxicity, carcinogenicity, and skin sensitization.[1][2][3] Compounds like benzhydrazide are considered hazardous substances, with risks of irritation to the eyes, skin, and respiratory system, and potential for cumulative health effects.[4]
-
The Chlorophenoxy Acetic Acid Moiety: The 2-methyl-4-chlorophenoxyacetic acid (MCPA) component is a widely used herbicide.[5] Chlorophenoxy herbicides can cause irritation to the skin, eyes, and respiratory tract.[6] There is also some evidence suggesting that this class of compounds may have long-term health effects.[6][7]
Given this composite structure, N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide should be handled as a substance with the potential for significant health hazards.
Core Principles of Protection: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. A safe laboratory environment for handling this compound begins with robust engineering and administrative controls.
-
Engineering Controls: All work involving this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible.[1][8]
-
Administrative Controls: Access to the area where the compound is handled should be restricted to authorized personnel.[2] It is highly recommended that researchers do not work alone when handling this and similar compounds.[1]
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide.
| Body Part | Required PPE | Material/Standard | Rationale |
| Hands | Double-gloving with nitrile gloves | Nitrile | Provides protection against splashes and incidental contact. Double-gloving is recommended to mitigate the risk of tears and to allow for safe removal of the outer glove upon contamination.[1][2] |
| Eyes | Chemical splash goggles | ANSI Z87.1 compliant | Protects against splashes and aerosols that could cause serious eye irritation or damage.[1] |
| Face | Face shield (in addition to goggles) | - | Recommended when there is a significant risk of splashing, such as during large-scale reactions or when transferring solutions.[3] |
| Body | Chemical-resistant lab coat | Flame-resistant cotton or other suitable material | Protects against skin contact and contamination of personal clothing. A flame-resistant lab coat is a prudent choice when working with any chemical.[3] |
| Feet | Closed-toe shoes | Leather or other non-permeable material | Protects feet from spills and falling objects.[1] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required, put on the face shield over the goggles.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in the designated hazardous waste container.
-
Face Shield: Remove the face shield by handling the headband, avoiding touching the front surface.
-
Lab Coat: Remove the lab coat, folding it inward to contain any contamination.
-
Goggles: Remove the goggles.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.[9]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection and Procedural Workflow for Handling the Target Compound.
Spill and Decontamination Procedures
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.
-
Decontamination: Decontaminate the area with a suitable cleaning agent.
-
Disposal: All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be placed in a sealed, labeled hazardous waste container for proper disposal according to institutional and local regulations.[2][10]
Waste Disposal
All waste generated from the handling of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[11] Ensure that waste containers are clearly labeled with the chemical name and associated hazards.[1]
By adhering to these guidelines, researchers can create a safe and controlled environment for the handling of N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide, fostering a culture of safety and scientific excellence.
References
- The Brückner Research Group. Standard Operating Procedure for the Use of Hydrazines. University of Connecticut.
- Benchchem. Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-.
- Apollo Scientific.
- University of California, Los Angeles. Hydrazine - Risk Management and Safety.
- Arxada. Performance Chemicals Hydrazine.
- SUEZ WTS USA, Inc.
- ChemPoint.com.
- Greenbook.
- Cole-Parmer.
- Winfield Solutions, LLC.
- Pfaltz & Bauer.
- Santa Cruz Biotechnology.
- MilliporeSigma.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- Medline.
- NextSDS. N'-BENZYLIDENE-2-(4-CHLOROPHENOXY)
- World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
- New Jersey Department of Health. Hazardous Substance Fact Sheet - 2,4-D.
- U.S. Environmental Protection Agency. 2-Methyl-4-chlorophenoxyacetic acid (MCPA).
Sources
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | CASRN 94-74-6 | DTXSID4024195 | IRIS | US EPA, ORD [iris.epa.gov]
- 6. nj.gov [nj.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
